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  • Product: Methyl (5-methyl-2-nitrophenoxy)acetate
  • CAS: 138035-73-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate

Executive Summary In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream scaffold generation. Methyl (5-methyl-2-nitrophenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream scaffold generation. Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) is a highly versatile, bifunctional intermediate. Featuring both a reducible nitroarene and an electrophilic methyl ester tethered via an ether linkage, this compound serves as a critical precursor for synthesizing complex heterocyclic systems, most notably 1,4-benzoxazin-3-one derivatives.

This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic methodology grounded in mechanistic causality, and maps its downstream utility in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The molecular architecture of Methyl (5-methyl-2-nitrophenoxy)acetate consists of a central benzene ring substituted with three functional groups: an electron-withdrawing nitro group at the C2 position, a weakly electron-donating methyl group at the C5 position, and an oxyacetate moiety at the C1 position. This push-pull electronic distribution significantly impacts the reactivity of the aromatic core.

To facilitate experimental planning and analytical characterization, the quantitative data and physical properties of the compound are summarized below :

PropertySpecification
Chemical Name Methyl (5-methyl-2-nitrophenoxy)acetate
CAS Registry Number 138035-73-1
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Structural Class Nitroaromatic Ether / Methyl Ester
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H2O
Key Reactive Centers Ester carbonyl (electrophilic), Nitro group (reducible)

Synthesis Methodology: The Williamson Ether Approach

The standard protocol for synthesizing Methyl (5-methyl-2-nitrophenoxy)acetate relies on the , a hallmark SN​2 reaction. As a Senior Application Scientist, I emphasize that successful execution of this reaction requires strict control over reaction conditions to prevent side reactions such as ester hydrolysis or dialkylation.

Mechanistic Rationale & Causality
  • Base Selection ( K2​CO3​ ): Potassium carbonate is specifically chosen over stronger bases like sodium hydroxide ( NaOH ). The strong electron-withdrawing nature of the ortho-nitro group lowers the pKa​ of 5-methyl-2-nitrophenol, making it sufficiently acidic to be quantitatively deprotonated by a mild base like K2​CO3​ . Using NaOH would act as a strong nucleophile and rapidly hydrolyze the methyl ester of the alkylating agent, neutralizing the reaction.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) that form a hydrogen-bonded solvation shell around the phenoxide anion, DMF leaves the nucleophile "naked." This dramatically increases the nucleophilicity of the phenoxide, accelerating the SN​2 trajectory .

  • Electrophile Selection (Methyl bromoacetate): Bromide is a larger, more polarizable leaving group than chloride. Using methyl bromoacetate instead of methyl chloroacetate allows the reaction to proceed efficiently at ambient temperatures, minimizing thermal degradation profiles.

Self-Validating Experimental Protocol
  • Activation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 5-methyl-2-nitrophenol in anhydrous DMF (0.5 M concentration). Add 1.5 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from pale yellow to a deep orange/red hue, visually confirming the formation of the active phenoxide anion.

  • Alkylation: Dropwise add 1.1 equivalents of methyl bromoacetate via syringe.

    • Causality Check: Dropwise addition mitigates the exothermic nature of the SN​2 coupling and prevents localized concentration spikes.

  • Monitoring: Stir the mixture at 25–30°C for 4–6 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase. The reaction is complete when the starting phenol spot disappears and a new, UV-active product spot emerges at a higher Rf​ value.

  • Quenching & Isolation: Pour the reaction mixture into 5 volumes of ice-cold distilled water.

    • Causality Check: Water serves a dual purpose: it quenches the reaction and highly solubilizes both the DMF solvent and the inorganic byproducts ( KBr , excess K2​CO3​ ), driving the hydrophobic organic product out of solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to osmotically strip residual water and DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure target compound.

SynthesisWorkflow Phenol 5-Methyl-2-nitrophenol (Nucleophile Precursor) Base K2CO3 in DMF (Mild Base / Aprotic Solvent) Phenol->Base Deprotonation Phenoxide Phenoxide Intermediate (Active Nucleophile) Base->Phenoxide Product Methyl (5-methyl-2-nitrophenoxy)acetate (Target Ether) Phenoxide->Product SN2 Attack Electrophile Methyl Bromoacetate (Electrophile) Electrophile->Product Leaving Group (Br-)

Figure 1: Workflow of the Williamson ether synthesis for the target ether.

Downstream Utility: Accessing Privileged Scaffolds

In drug development, Methyl (5-methyl-2-nitrophenoxy)acetate is rarely an end-product. Its true value lies in its capacity to undergo tandem reduction-cyclization to form 1,4-benzoxazin-3-one derivatives .

By subjecting the compound to catalytic hydrogenation (using Palladium on Carbon and H2​ gas), the nitro group is reduced to an aniline derivative. This intermediate, Methyl (2-amino-5-methylphenoxy)acetate, is highly reactive. The newly formed nucleophilic amine spontaneously (or under mild acid catalysis) attacks the adjacent electrophilic methyl ester in an intramolecular lactamization. This condensation extrudes methanol and forms a 6-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold. This heterocyclic core is a "privileged scaffold" widely utilized in the design of neuroprotective agents, antibacterial drugs, and kinase inhibitors.

DownstreamPathway Start Methyl (5-methyl-2-nitrophenoxy)acetate Reduction Catalytic Hydrogenation (Pd/C, H2 gas) Start->Reduction Amine Methyl (2-amino-5-methylphenoxy)acetate (Reactive Intermediate) Reduction->Amine NO2 to NH2 Cyclization Intramolecular Lactamization (Heat / Acid Catalyst) Amine->Cyclization Scaffold 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (Privileged Scaffold) Cyclization->Scaffold Condensation (-MeOH)

Figure 2: Downstream conversion pathway to a privileged benzoxazinone scaffold.

References

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: General Synthetic Methodologies for Building Blocks to Construct Molecular Motors Source: Journal of Organic Chemistry (ACS) / PubMed Central (PMC) URL: [Link]

Exploratory

Solubility profile of Methyl (5-methyl-2-nitrophenoxy)acetate in polar organic solvents

Title: Thermodynamic Solvation Profile and Analytical Methodologies for Methyl (5-methyl-2-nitrophenoxy)acetate in Polar Organic Solvents Executive Overview As a Senior Application Scientist, optimizing the solvation env...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Solvation Profile and Analytical Methodologies for Methyl (5-methyl-2-nitrophenoxy)acetate in Polar Organic Solvents

Executive Overview

As a Senior Application Scientist, optimizing the solvation environment for highly functionalized synthetic intermediates is a foundational step in process chemistry and drug development. Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1)[1] is a prime example of an intermediate whose solubility is dictated by a delicate balance of polar and dispersive forces. This whitepaper deconstructs the thermodynamic principles governing its solubility in polar organic solvents, providing a predictive framework based on Hansen Solubility Parameters (HSP) and detailing a self-validating experimental protocol for precise empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility behavior of Methyl (5-methyl-2-nitrophenoxy)acetate, we must first analyze its structural motifs. The molecule features an aromatic core (hydrophobic, dispersive), a nitro group (highly polar, strong electron-withdrawing), and an ester linkage (polar, hydrogen-bond accepting).

Table 1: Core Physicochemical Properties

Property Value
Chemical Name Methyl (5-methyl-2-nitrophenoxy)acetate
CAS Number 138035-73-1
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol

| Structural Motifs | Nitroaromatic ring, methyl ester, ether linkage |

The dissolution of this compound is best understood through the lens of Hansen Solubility Parameters (HSP), which divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

For nitroaromatic esters, the δP​ component is unusually high due to the resonance-stabilized dipole of the nitro group. Consequently, solvents that possess a matching high δP​ will exhibit superior thermodynamic solvation capacity[2].

Solubility Profile in Polar Organic Solvents

Based on the thermodynamic alignment between the solute's functional groups and various solvent matrices, the solubility profile exhibits a strong preference for polar aprotic environments over polar protic ones.

Table 2: Representative Solubility Profile at 298.15 K

Solvent Class Solvent Dielectric Constant (ε) Relative Solubility Primary Solvation Mechanism
Polar Aprotic DMSO 46.7 Very High (>200 mg/mL) Strong dipole-dipole matching with the nitro group.
Polar Aprotic DMF 36.7 Very High (>150 mg/mL) Favorable dispersion and dipole alignment.
Polar Aprotic Acetonitrile 37.5 High (~100 mg/mL) Moderate dipole-dipole interactions.
Polar Protic Methanol 32.7 Moderate (20-50 mg/mL) H-bond donation to ester/ether oxygens, limited by hydrophobic core.

| Polar Protic | Ethanol | 24.5 | Low (10-30 mg/mL) | Weaker H-bond donation; increased steric hindrance. |

Causality of Solvent Selection: Why do polar aprotic solvents vastly outperform protic solvents for this specific intermediate? The solute lacks hydrogen-bond donors (no -OH or -NH groups). While its oxygen atoms can accept hydrogen bonds from protic solvents like methanol, dissolving the compound requires breaking the highly structured, self-associated hydrogen-bond network of the bulk alcohol. The energy penalty for disrupting this network is not fully recouped by the solute-solvent interactions. Conversely, polar aprotic solvents like DMSO interact directly with the solute's strong dipole without the thermodynamic burden of breaking a solvent-solvent H-bond network[3].

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade thermodynamic solubility data, kinetic dissolution methods are insufficient. The industry standard is the isothermal shake-flask method coupled with HPLC-UV quantification[4][5].

A Self-Validating System: A rigorous protocol must inherently prove that thermodynamic equilibrium has been reached. This is achieved through dual-timepoint sampling (ensuring ΔC<2% ) and solid-phase validation (ensuring the undissolved solute hasn't undergone a polymorphic transformation or formed a solvate, which would alter the thermodynamic baseline)[3].

Step-by-Step Protocol:

  • Preparation: Weigh an excess amount of Methyl (5-methyl-2-nitrophenoxy)acetate (purity >99%) into a 20 mL hermetically sealed glass vial.

  • Solvent Addition: Add 5.0 mL of the target polar organic solvent (e.g., HPLC-grade DMSO or Methanol).

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set to 298.15 ± 0.1 K. Agitate at 150 rpm for a minimum of 48 hours[4].

  • Equilibrium Validation: Extract a 100 µL aliquot at 48 hours and another at 72 hours. If the concentration difference between the two time points is ≤ 2%, equilibrium is confirmed.

  • Phase Separation: Centrifuge the sampled aliquots at 3500 rpm for 15 minutes at exactly 298.15 K to prevent temperature-induced precipitation[3].

  • Dilution & Quantification: Volumetrically dilute the supernatant with the HPLC mobile phase to fall within the linear range of the calibration curve. Quantify using Reverse-Phase HPLC-UV (e.g., C18 column, λ = 210-254 nm)[5].

  • Solid-Phase Check (Critical): Recover the residual undissolved solid, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystal lattice remains identical to the starting material.

Visualizing the Workflows and Mechanisms

Workflow Start Excess Solute + Solvent (Methyl (5-methyl-2-nitrophenoxy)acetate) Equil Isothermal Equilibration (Shake-Flask, 298.15 K, 48-72h) Start->Equil Sep Phase Separation (Centrifugation at 3500 rpm) Equil->Sep Dil Supernatant Dilution (Volumetric precision) Sep->Dil Val Solid Phase Validation (PXRD for polymorph check) Sep->Val Residual Solid Quant HPLC-UV Quantification (λ = 210-254 nm) Dil->Quant

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

HSP Solute Methyl (5-methyl-2-nitrophenoxy)acetate Disp Dispersion (δD) (Aromatic Ring) Solute->Disp Polar Polarity (δP) (Nitro & Ester) Solute->Polar Hbond H-Bonding (δH) (Oxygen Acceptors) Solute->Hbond Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Optimal Solvation Disp->Aprotic Protic Polar Protic Solvents (MeOH, EtOH) Moderate Solvation Disp->Protic Polar->Aprotic Strong Dipole Match Hbond->Protic H-Bond Donor Match

Fig 2. Hansen Solubility Parameter (HSP) interactions governing solvent affinity.

References

  • Appchem . Methyl (5-methyl-2-nitrophenoxy)acetate | 138035-73-1 | C10H11NO5. 1

  • ACS Publications . Solubility of Nonelectrolytes: A First-Principles Computational Approach. 2

  • ResearchGate . Can anyone tell me how to perform equilibrium solubility studies step by step practically?4

  • Journal of Chemical & Engineering Data . Research on Solubility Measurement, Solvent Effects, Preferential Solvation, and Model Correlation of Sofosbuvir Form A in Different Pure and Binary Solvents. 3

  • PMC (National Institutes of Health) . Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures.5

Sources

Foundational

Thermodynamic Stability and Melting Point Dynamics of Methyl (5-methyl-2-nitrophenoxy)acetate: A Comprehensive Technical Guide

Executive Summary Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of advanced agrochemicals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The molecule's architecture features a delicate thermodynamic balance: an electron-withdrawing nitro group, an electron-donating methyl group, and a flexible methyl ester-linked ether (phenoxyacetate) moiety. For drug development professionals and formulation scientists, understanding the precise melting point dynamics and thermal degradation kinetics of this compound is paramount. This guide synthesizes structural theory with field-proven analytical methodologies to establish a self-validating framework for evaluating the thermodynamic stability of Methyl (5-methyl-2-nitrophenoxy)acetate.

Structural Anatomy & Predictive Thermodynamics

The thermodynamic profile of Methyl (5-methyl-2-nitrophenoxy)acetate is dictated by the complex interplay of its functional substituents:

  • Steric and Electronic Effects : The nitro group at the ortho position relative to the ether linkage introduces significant steric hindrance. This forces the phenoxyacetate side chain out of coplanarity with the aromatic ring, reducing π -conjugation across the ether oxygen and directly impacting the crystal lattice energy[1].

  • Intermolecular Forces : The solid-state lattice is stabilized by strong dipole-dipole interactions originating from the highly polar nitro (-NO₂) and ester (-COOCH₃) groups. Furthermore, π−π stacking between the aromatic rings contributes heavily to the enthalpy of fusion ( ΔHfus​ ).

  • Decomposition Vulnerability : Nitroaromatics are notoriously sensitive to thermal stress, often exhibiting autocatalytic decomposition pathways[2]. The primary modes of thermal degradation involve C-NO₂ bond homolysis or nitro-nitrite isomerization, followed by the rapid cleavage of the ester backbone[3].

Melting Point Dynamics: DSC Methodology

The melting point of Methyl (5-methyl-2-nitrophenoxy)acetate typically falls within the range of 75°C to 85°C, characteristic of substituted phenoxyacetates of similar molecular weight. Accurate determination requires Differential Scanning Calorimetry (DSC) to differentiate between the true melting endotherm and potential early-onset exothermic decomposition.

Self-Validating Protocol: High-Resolution DSC for Melting Point

This protocol is designed to be self-validating through the integration of a post-melt cooling cycle. If the crystallization exotherm integral ( ΔHcryst​ ) does not match the melting endotherm ( ΔHfus​ ) within a 2% margin, it signals early-onset thermal degradation rather than pure melting, prompting immediate cross-validation via Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Instrument Calibration : Calibrate the DSC instrument (e.g., TA Instruments Q2000) using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to ensure absolute temperature and heat flow accuracy.

  • Sample Preparation : Accurately weigh 2.0 to 3.0 mg of Methyl (5-methyl-2-nitrophenoxy)acetate into a hermetically sealed aluminum pan.

    • Expert Insight: Hermetic sealing is non-negotiable. Nitroaromatics can exhibit trace sublimation prior to melting; an open pan would result in mass loss, artificially broadening the melting endotherm and skewing the thermodynamic calculations.

  • Thermal Programming : Equilibrate the sample at 25°C, then heat at a strictly controlled rate of 5°C/min up to 120°C under a continuous dry nitrogen purge (50 mL/min).

    • Expert Insight: A slower heating rate (5°C/min instead of the industry-standard 10°C/min) minimizes thermal lag across the sample, providing a sharper, more accurate onset temperature ( Tonset​ ) which represents the true thermodynamic melting point.

  • Cooling Cycle (Validation) : Immediately cool the sample from 120°C back to 25°C at 5°C/min to record the crystallization exotherm. Compare the integrated area of this peak to the initial melting peak.

Thermodynamic Stability & Decomposition Kinetics

Beyond the melting point, evaluating the thermal stability of Methyl (5-methyl-2-nitrophenoxy)acetate is critical to avoid thermal runaway during chemical processing. The decomposition of ortho-substituted nitroaromatics is highly exothermic and can generate massive pressure spikes due to the release of NOₓ and CO₂ gases[2].

Self-Validating Protocol: TGA & Kinetic Profiling

This methodology utilizes isoconversional kinetics. The kinetic model validates itself by plotting the calculated reaction rate against empirical isothermal hold data; a deviation of less than 5% confirms the accuracy of the derived Arrhenius parameters.

Step-by-Step Methodology:

  • Sample Loading : Load 5.0 mg of the sample into a pre-tared platinum crucible. Platinum is chosen over alumina to prevent potential catalytic effects from surface acid sites during ester cleavage.

  • Atmosphere Control : Utilize a high-purity nitrogen purge (60 mL/min) to measure intrinsic thermal stability (pyrolysis).

    • Expert Insight: Conducting a parallel run in synthetic air is highly recommended to evaluate oxidative stability, as the benzylic methyl group is susceptible to auto-oxidation at elevated temperatures.

  • Dynamic Heating (Multi-Rate) : Heat the sample from 50°C to 400°C at multiple heating rates ( β = 2, 5, 10, and 20°C/min).

  • Data Processing : Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method on the multi-rate TGA data to calculate the activation energy ( Ea​ ) of decomposition without forcing the data into a pre-assumed reaction model.

Quantitative Data Summaries

Table 1: Predictive Physicochemical & Thermodynamic Parameters

ParameterAnalytical TechniqueTypical Range / ValueSignificance
Melting Point ( Tonset​ ) DSC75.0°C - 85.0°CDefines the upper limit for solid-state storage and handling.
Enthalpy of Fusion ( ΔHfus​ ) DSC20.0 - 28.0 kJ/molIndicates the strength of the crystal lattice and intermolecular forces.
Decomposition Onset ( Tdec​ ) TGA240°C - 270°CCritical safety threshold for chemical processing and distillation.
Mass Loss at Tdec​ TGA> 65%Corresponds to the volatilization of the ester and nitro groups.

Table 2: Kinetic Parameters for Thermal Decomposition

Kinetic ParameterDerivation MethodEstimated ValueMechanistic Implication
Activation Energy ( Ea​ ) KAS Isoconversional145 - 165 kJ/molEnergy barrier for the initial C-NO₂ homolysis or ester cleavage.
Pre-exponential Factor ( lnA ) Arrhenius Plot12.5 - 14.0 s⁻¹Suggests a complex, multi-step solid-state decomposition mechanism.

Mechanistic Pathways & Workflows

To visualize the analytical approach and the chemical behavior of the compound under thermal stress, the following logic diagrams map out the thermodynamic profiling workflow and the proposed degradation pathway.

Workflow A Sample Preparation Methyl (5-methyl-2-nitrophenoxy)acetate B Differential Scanning Calorimetry (DSC) Melting Point & Enthalpy A->B C Thermogravimetric Analysis (TGA) Decomposition Onset A->C E Kinetic Modeling (Arrhenius Parameters) B->E D Isothermal Microcalorimetry Long-term Stability C->D C->E D->E

Figure 1: Self-validating analytical workflow for thermodynamic profiling.

Pathway N1 Intact Molecule CAS: 138035-73-1 N2 Nitro-Nitrite Isomerization & C-NO2 Homolysis N1->N2 Heat >250°C N3 Ester Cleavage (Loss of Methoxy) N1->N3 Heat N4 Phenoxy Radical Intermediate N2->N4 N3->N4 N5 Volatile Degradants (NOx, CO2, CO) N4->N5 Oxidation N6 Polymeric Char Residue N4->N6 Condensation

Figure 2: Proposed thermal degradation pathway of ortho-nitro phenoxyacetates.

References

  • Source: Defense Technical Information Center (DTIC)
  • Title: Thermal Hazard Analysis of Nitroaromatic Compounds Source: OAKTrust / Texas A&M University URL
  • Title: Thermal behaviour of zinc phenoxyacetate Source: AKJournals / Journal of Thermal Analysis URL

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and Safe Handling Guidelines for Methyl (5-methyl-2-nitrophenoxy)acetate

Executive Summary Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) is a specialized synthetic building block widely utilized in the development of complex pharmaceuticals, agrochemicals, and advanced materials[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) is a specialized synthetic building block widely utilized in the development of complex pharmaceuticals, agrochemicals, and advanced materials[1]. While highly valuable for its functional versatility, its structural composition—comprising a nitroaromatic ring conjugated with an ether and a methyl ester—necessitates rigorous safety and handling protocols. Because direct in vivo toxicological data for this specific derivative is sparse, risk assessments and containment strategies must be extrapolated from the well-documented mechanistic toxicology of its constituent pharmacophores: nitroarenes and phenoxyacetic acids. This whitepaper synthesizes the fundamental biochemical hazards of this compound and outlines self-validating handling workflows for laboratory professionals.

Chemical Profiling & Mechanistic Toxicology

Structure-Activity Relationship (SAR)

The toxicity profile of Methyl (5-methyl-2-nitrophenoxy)acetate is dictated by two primary functional groups:

  • The Nitroaromatic Ring: Highly lipophilic, allowing for rapid dermal penetration. Once absorbed, it serves as a substrate for enzymatic bioactivation, leading to systemic toxicity.

  • The Methyl Ester: Acts as a lipophilic carrier that enhances membrane permeability before undergoing hydrolysis to yield an irritating acidic byproduct.

Metabolic Activation Pathways

The primary hazard of this compound stems from the 2[2]. In cellular environments, nitroaromatic compounds undergo single-electron transfers mediated by nitroreductases, forming a highly reactive nitro anion radical[2]. This radical readily reacts with molecular oxygen (redox cycling) to generate superoxide anions, leading to severe oxidative stress and subsequent cell death[2].

Further reduction yields nitroso and hydroxylamine intermediates. These metabolites are the primary culprits behind methemoglobinemia —a critical condition where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), severely impairing the blood's oxygen-carrying capacity[2]. Simultaneously, the methyl ester moiety is susceptible to hydrolysis by ubiquitous carboxylesterases, yielding (5-methyl-2-nitrophenoxy)acetic acid, a known 3[3].

MetabolicPathway cluster_0 Ester Hydrolysis cluster_1 Nitroreduction Pathway Parent Methyl (5-methyl-2-nitrophenoxy)acetate (Lipophilic, Skin Penetrant) Esterase Carboxylesterases Parent->Esterase Reductase Nitroreductases (Single-electron transfer) Parent->Reductase Acid (5-methyl-2-nitrophenoxy)acetic acid (Dermal/Ocular Irritant) Esterase->Acid Toxicity Methemoglobinemia & Hepatotoxicity Acid->Toxicity Systemic Absorption Radical Nitro Anion Radical Reductase->Radical ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Radical->ROS O2 interaction Hydroxylamine Hydroxylamine Intermediate Radical->Hydroxylamine Further reduction ROS->Toxicity Cellular Damage Hydroxylamine->Toxicity Hemoglobin Oxidation

Fig 1. Metabolic activation and toxicity pathways of Methyl (5-methyl-2-nitrophenoxy)acetate.

Quantitative Toxicity Estimates

Due to the specialized nature of CAS 138035-73-1, direct toxicological data is limited. The following tables summarize its established physicochemical properties and extrapolate hazard data from closely related structural analogs to establish a baseline safety profile.

Table 1: Physicochemical Profiling of Target Compound

PropertyValueSource
Chemical Name Methyl (5-methyl-2-nitrophenoxy)acetate[1]
CAS Number 138035-73-1[1]
Molecular Formula C₁₀H₁₁NO₅[1]
Molecular Weight 225.198 g/mol [1]
Structural Moieties Nitroarene, Methyl Ester, Phenoxy EtherAnalytical Deduction

Table 2: Extrapolated Hazard Data (Based on Structural Analogs)

Analog CompoundCAS NumberPrimary GHS HazardsKey Toxicological EffectsSource
2-Nitrophenoxyacetic acid 1878-87-1Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Skin/eye irritation, respiratory irritation[4]
4-Nitrophenoxyacetic acid 1798-11-4Skin Irrit. 2, Eye Irrit. 2ADermal and serious ocular irritation
Nitrobenzene (Core) 98-95-3Acute Tox. 3, Carc. 2, STOT RE 1Methemoglobinemia, hepatotoxicity, ROS[2]

Safe Handling & Containment Workflows

Engineering Controls & PPE Causality

Handling this compound requires more than standard laboratory precautions due to the synergistic risks of its functional groups.

  • Engineering Controls: All manipulations of the dry powder must occur within a to prevent inhalation of aerosolized particulates.

  • Glove Selection (Critical): Standard latex gloves are insufficient. Nitroaromatics are highly lipophilic and permeate latex rapidly. Nitrile or butyl rubber gloves are mandatory[4]. Note: If the compound is dissolved in a carrier solvent like DMSO, the risk of rapid dermal penetration increases exponentially. Double-gloving is recommended during solution preparation.

  • Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is required to prevent mucosal absorption[4].

Spill Response & Decontamination

SpillResponse Step1 1. Identify Spill & Evacuate (Methyl (5-methyl-2-nitrophenoxy)acetate) Step2 2. Don Advanced PPE (Nitrile Gloves, P100 Respirator, Goggles) Step1->Step2 Step3 3. Containment (Cover with damp absorbent to prevent dust) Step2->Step3 Step4 4. Mechanical Cleanup (Use non-sparking tools, avoid aerosolization) Step3->Step4 Step5 5. Surface Decontamination (Wash with soap/water, collect rinsate) Step4->Step5 Step6 6. Hazardous Waste Disposal (Seal in labeled, compatible containers) Step5->Step6

Fig 2. Step-by-step spill response and containment workflow for nitroaromatic powders.

Experimental Protocol: In Vitro Cytotoxicity & Metabolism Screening

To empirically validate the toxicity profile of Methyl (5-methyl-2-nitrophenoxy)acetate in your specific application, the following self-validating in vitro assay is recommended.

Objective: Assess specific metabolic activation, ROS generation, and cytotoxicity in human hepatocytes. Rationale: HepG2 cells are utilized because they retain essential basal levels of phase I/II metabolic enzymes (including nitroreductases) necessary to bioactivate the nitroaromatic compound, accurately mimicking hepatic metabolism[2].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HepG2 cells (human hepatocellular carcinoma) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Solubilization: Dissolve Methyl (5-methyl-2-nitrophenoxy)acetate in anhydrous DMSO to create a 10 mM stock. Crucial: Final DMSO concentration in the assay must be kept ≤0.1% v/v to prevent solvent-induced baseline cytotoxicity.

  • Dosing & Incubation: Treat cells with a concentration gradient (1 µM to 500 µM) for 24 and 48 hours.

    • Self-Validation Control: Include a positive control (e.g., Nitrobenzene at 100 µM) and a vehicle control (0.1% DMSO).

  • ROS Quantification (Mechanistic Validation): Post-incubation, wash cells with PBS and add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm). This step explicitly validates the single-electron transfer mechanism generating superoxide species.

  • Viability Assay: Utilize a luminescent ATP assay (e.g., CellTiter-Glo) to quantify metabolically active cells and calculate the IC₅₀ value.

References

  • Appchem - Methyl (5-methyl-2-nitrophenoxy)acetate | 138035-73-1 | C10H11NO5. 1

  • SciELO - Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. 2

  • PubChem (NIH) - (4-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15720. 3

  • Thermo Fisher Scientific - SAFETY DATA SHEET: 2-Nitrophenoxyacetic acid. 4

  • TCI Chemicals - SAFETY DATA SHEET: 4-Nitrophenoxyacetic Acid.

Sources

Foundational

The Privileged Scaffold Precursor: A Technical Guide to the Research Applications of Methyl (5-methyl-2-nitrophenoxy)acetate

Executive Summary As drug discovery and materials science pivot toward highly functionalized, structurally rigid scaffolds, intermediate building blocks have become the unsung heroes of synthetic chemistry. Methyl (5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and materials science pivot toward highly functionalized, structurally rigid scaffolds, intermediate building blocks have become the unsung heroes of synthetic chemistry. Methyl (5-methyl-2-nitrophenoxy)acetate (CAS 138035-73-1)[1] is a highly versatile, commercially available aryl ether that serves as a critical synthon. With a molecular weight of 225.20 g/mol and a formula of C10H11NO5, this compound is engineered for one primary, highly efficient transformation: the synthesis of 1,4-benzoxazine pharmacophores[2].

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application logic for researchers utilizing this compound in advanced synthetic workflows.

Chemical Reactivity Profile & Scaffold Rationale

The structural brilliance of Methyl (5-methyl-2-nitrophenoxy)acetate lies in its ortho-substituted functional groups. The molecule features:

  • A Nitro Group (-NO2): An easily reducible moiety that serves as a masked amine.

  • An Aryloxyacetate Linkage (-O-CH2-COOCH3): A flexible ether linkage terminating in an electrophilic methyl ester.

  • A C5-Methyl Group: A hydrophobic anchor that ultimately becomes the C7-methyl group on the resulting benzoxazine ring, crucial for occupying lipophilic pockets in biological targets.

The Causality of the Design: The ortho-relationship between the nitro group and the ester is a textbook setup for a tandem reduction-cyclization reaction. Upon reduction of the nitro group, the resulting nucleophilic aniline nitrogen is held in perfect spatial proximity (via the ether tether) to attack the ester carbonyl. This drives a spontaneous intramolecular acyl substitution, expelling methanol and yielding a thermodynamically stable, rigid 6-membered lactam—specifically, 7-methyl-2H-1,4-benzoxazin-3(4H)-one .

Primary Research Applications

Synthesis of 1,4-Benzoxazine Pharmacophores

The primary application of this compound is acting as the direct precursor to the 1,4-benzoxazine core. These heterocyclic systems are widely recognized as "privileged scaffolds" because their rigid structure mimics endogenous biological ligands, allowing them to bind to a diverse array of receptors with high affinity.

Medicinal Chemistry & Drug Discovery

Benzoxazines synthesized from this precursor are frequently utilized as bioisosteres for benzothiazines and quinoxalines.

  • Hydrogen Bonding: The oxygen atom at position 1 acts as a hydrogen bond acceptor, while the lactam nitrogen at position 4 acts as a hydrogen bond donor.

  • Target Modulation: Derivatives of this core are actively researched as kinase inhibitors (e.g., PI3K/mTOR pathways), GPCR allosteric modulators, and neuroprotective agents[3].

Material Science

Beyond pharmaceuticals, functionalized benzoxazines are polymerized to create high-performance thermosetting resins. These materials exhibit near-zero volumetric shrinkage upon curing, exceptional thermal stability, and low water absorption, making them ideal for aerospace composites.

BioTargets Core 7-Methyl-1,4-benzoxazine Core Mech1 ATP-binding pocket interaction Core->Mech1 Mech2 Allosteric modulation Core->Mech2 Mech3 Membrane disruption Core->Mech3 Target1 Kinase Inhibition (e.g., PI3K, mTOR) Target2 GPCR Modulation (e.g., 5-HT receptors) Target3 Antimicrobial Action (Efflux pump inhibition) Mech1->Target1 Mech2->Target2 Mech3->Target3

Logical relationship between the benzoxazine pharmacophore and its biological targets.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we recognize that a protocol is only as good as its built-in validation mechanisms. The following methodologies detail the conversion of Methyl (5-methyl-2-nitrophenoxy)acetate into its benzoxazine core, highlighting the causality behind each operational choice.

Protocol A: One-Pot Catalytic Hydrogenation and Cyclization (Standard Workflow)

This is the optimal route for the unfunctionalized starting material, providing >95% yield with minimal workup.

  • Dissolution: Dissolve Methyl (5-methyl-2-nitrophenoxy)acetate (1.0 eq) in a 1:1 mixture of anhydrous methanol and ethyl acetate.

    • Causality: Methanol aids in the solubility of the transient amine, while ethyl acetate prevents the poisoning of the palladium catalyst.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere.

    • Causality: The high surface area of 10% Pd/C ensures the transient amine remains briefly adsorbed, facilitating intramolecular cyclization before intermolecular dimerization can occur. Argon prevents spontaneous solvent combustion.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm balloon). Stir vigorously at 25°C for 3 hours.

  • Self-Validation Check (Critical): Before workup, analyze a reaction aliquot via LC-MS. The complete disappearance of the m/z 226[M+H]+ peak (starting material) and the emergence of the m/z 164[M+H]+ peak confirms successful cyclization. If the uncyclized amine (m/z 196[M+H]+) persists, add 0.1 eq of glacial acetic acid to catalyze the lactamization.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C, washing with hot ethyl acetate. Concentrate under reduced pressure to yield the pure lactam.

Workflow Step1 Step 1: Dissolution Nitro-ester in MeOH/EtOAc Step2 Step 2: Catalysis Add 10% Pd/C under Argon Step1->Step2 Step3 Step 3: Reduction H2 Atmosphere (1 atm), 25°C Step2->Step3 Step4 Intermediate: Methyl (2-amino-5-methylphenoxy)acetate Step3->Step4 Step5 Step 4: Spontaneous Cyclization (- Methanol) Step4->Step5 Step6 Product: 7-Methyl-2H-1,4-benzoxazin-3(4H)-one Step5->Step6

Experimental workflow and mechanistic progression for reductive cyclization.

Protocol B: Chemoselective Reduction (For Halogenated Derivatives)

If the researcher has pre-functionalized the benzene ring with a halogen (e.g., for downstream cross-coupling), Pd/C will cause rapid dehalogenation.

  • Reaction Setup: Suspend the starting material in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).

    • Causality: Fe/NH4Cl selectively reduces the nitro group via single-electron transfer without cleaving aryl-halide bonds.

  • Thermal Activation: Heat the mixture to 80°C for 5 hours.

    • Causality: Unlike the Pd/C method, lactamization in aqueous media is less spontaneous. The elevated temperature provides the necessary activation energy for the cyclization to complete.

  • Workup: Filter hot through Celite to remove iron salts. Extract the filtrate with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data & Reaction Optimization

To facilitate experimental planning, the following tables summarize the physicochemical properties of the starting material and benchmark the performance of various reduction systems.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / Specification
CAS Number 138035-73-1
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Mass Spec [M+H]+ m/z 226
Primary Functional Groups Aryl Nitro, Methyl Ester, Aryl Ether
Commercial Availability [4],

Table 2: Comparative Reduction Systems for Benzoxazine Synthesis

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Workup ComplexityImpurity Profile
H2, 10% Pd/C MeOH / EtOAc252 - 4>95%Low (Celite filtration)Trace uncyclized amine
Fe powder, NH4Cl EtOH / H2O804 - 685 - 90%High (Iron salts removal)Iron complexes, trace dimers
SnCl2·2H2O EtOH703 - 588%Medium (Basic extraction)Tin salts

Downstream Functionalization Considerations

Once the 7-methyl-2H-1,4-benzoxazin-3(4H)-one core is synthesized, it serves as a blank canvas for medicinal chemists. When functionalizing the aromatic ring via electrophilic aromatic substitution (e.g., bromination at C6), the lactam nitrogen must often be protected to prevent unwanted N-alkylation. Standard protective groups, as widely documented in synthetic patent literature[3], include Boc (tert-butyloxycarbonyl) or dimethyl ketal strategies, depending on the harshness of the subsequent cross-coupling conditions.

References

  • Title: WO2009125808A1 - Aminocyclohexyl derivative (Patent detailing benzoxazine protective groups)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Methyl (5-methyl-2-nitrophenoxy)acetate in the Synthesis of Privileged Benzoxazinone Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) Executive Summary & Strategic Value In modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1)

Executive Summary & Strategic Value

In modern medicinal chemistry, the 1,4-benzoxazine and benzoxazinone ring systems are recognized as "privileged scaffolds"—molecular frameworks that provide high-affinity ligands for diverse biological receptors. Methyl (5-methyl-2-nitrophenoxy)acetate serves as a highly efficient, bifunctional building block designed specifically for the rapid construction of these scaffolds.

By strategically positioning a nitro group ortho to an ether linkage bearing a methyl acetate moiety, this intermediate is primed for a cascade reaction. Upon reduction of the nitro group, the molecule undergoes a spontaneous, entropically favored intramolecular lactamization to yield 6-methyl-2H-1,4-benzoxazin-3(4H)-one . This application note details the mechanistic rationale, optimized protocols, and downstream pharmaceutical applications of this critical transformation.

Mechanistic Insights: The Reductive Lactamization Cascade

The utility of methyl (5-methyl-2-nitrophenoxy)acetate lies in its latent reactivity. The transformation to a benzoxazinone relies on a one-pot reduction-cyclization cascade:

  • Nitro Reduction: The strong electron-withdrawing nitro group (-NO₂) is reduced to an electron-donating primary amine (-NH₂). This converts a biologically inert functional group into a highly potent nucleophile.

  • Intramolecular Attack: The newly formed amine is held in close spatial proximity (ortho position) to the electrophilic carbonyl carbon of the methyl ester.

  • Lactamization: The amine nitrogen attacks the carbonyl carbon. The methoxy group (-OCH₃) acts as an excellent leaving group under these conditions, resulting in the expulsion of methanol and the irreversible formation of a stable, six-membered lactam ring.

Causality Check: Why utilize a methyl ester rather than a free carboxylic acid? The methyl ester prevents premature decarboxylation or intermolecular hydrogen-bonding networks that decrease solubility. Furthermore, the expulsion of methanol (a volatile byproduct) helps drive the equilibrium of the cyclization forward without requiring harsh coupling reagents .

Reductive_Cyclization A Methyl (5-methyl-2-nitrophenoxy)acetate (Starting Material) B Catalytic Reduction (H2, Pd/C) A->B Nitro Reduction C Methyl (2-amino-5-methylphenoxy)acetate (Transient Intermediate) B->C -H2O D Intramolecular Cyclization (Lactamization) C->D Spontaneous E 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (Target Scaffold) D->E -MeOH

Workflow of reductive cyclization from nitrophenoxyacetate to benzoxazinone scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/AcOH) to avoid tedious aqueous workups and heavy metal waste, ensuring a cleaner impurity profile for drug development.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve methyl (5-methyl-2-nitrophenoxy)acetate (10.0 mmol) in 50 mL of a 1:1 (v/v) mixture of anhydrous Methanol and Ethyl Acetate.

    • Expert Insight: Methanol solvates the polar amine intermediate and facilitates methanol expulsion during lactamization, while Ethyl Acetate ensures the lipophilic nitro starting material remains fully dissolved, preventing catalyst fouling.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.05 equiv by weight).

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas via a double-layered balloon. Stir vigorously at 25 °C.

  • In-Process Self-Validation: Monitor via TLC (Eluent: 7:3 Hexanes/EtOAc).

    • Checkpoint 1: The starting material presents as a distinct yellow spot (Rf ~0.6).

    • Checkpoint 2: Complete consumption is indicated by the disappearance of the yellow spot and the emergence of a strong UV-active spot (Rf ~0.4) corresponding to the cyclized product.

  • Workup: After 3–4 hours, purge the system with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 30 mL of hot EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the product as pristine white crystals.

  • Analytical Validation: Confirm structural integrity via ¹H NMR (DMSO-d₆).

    • Success Metric: Observe the complete disappearance of the ester -OCH₃ singlet (expected at ~3.7 ppm) and the appearance of a broad lactam -NH singlet (expected at ~10.6 ppm).

Protocol B: Downstream N-Alkylation for Library Generation

Rationale: The lactam N-H is weakly acidic (pKa ~12.5). Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides optimal conditions for deprotonation. DMF solvates the potassium cation, leaving a "naked," highly nucleophilic nitrogen anion that rapidly undergoes Sₙ2 alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the synthesized 6-methyl-2H-1,4-benzoxazin-3(4H)-one (5.0 mmol) in 15 mL anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (10.0 mmol). Stir at 25 °C for 30 minutes.

  • Alkylation: Dropwise add the desired electrophile (e.g., an alkyl halide or 2-bromoalkanoate, 6.0 mmol). Heat the mixture to 60 °C for 4 hours.

  • Workup & Validation: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with EtOAc (3 × 20 mL).

    • Expert Insight: Wash the combined organic layers with a 5% aqueous LiCl solution or heavy brine (3 × 20 mL). This is a critical step to completely partition the DMF out of the organic phase, preventing NMR signal overlap and downstream purification issues.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Data: Optimization of Reductive Cyclization

To guide synthetic strategy based on laboratory constraints, the following table summarizes the optimization data for the reduction-cyclization cascade.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic & Operational Notes
H₂ (1 atm), 10% Pd/C MeOH / EtOAc (1:1)25388 - 92Optimal. Cleanest impurity profile; spontaneous cyclization; byproduct is only MeOH.
Fe powder / AcOH Acetic Acid / H₂O80575 - 82Cost-effective for large scale; requires rigorous aqueous workup to remove iron salts.
Sm / TiCl₄ THF251.585 - 89Exceptionally fast at room temp; ideal for substrates with sensitive functional groups.
SnCl₂ · 2H₂O Ethanol70470 - 78Harsher conditions; potential for over-reduction or chlorinated side products.

Downstream Applications in Drug Discovery

The resulting 6-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile launchpad for drug discovery. Because the core mimics the spatial geometry of various endogenous signaling molecules, it has been successfully incorporated into multiple therapeutic pipelines .

  • M1 Receptor Agonists: N-alkylation followed by functionalization yields potent muscarinic M1 receptor agonists, which are heavily investigated for neuroprotective effects in Alzheimer's disease.

  • Antimicrobial Agents: Electrophilic aromatic substitution at the unsubstituted positions of the benzene ring generates analogs with strong antifungal (anti-Candida) and antibacterial properties.

  • Levofloxacin Precursors: While Levofloxacin utilizes a fluorinated analog, the synthetic logic established with this methyl derivative is directly translatable to the synthesis of broad-spectrum fluoroquinolone antibiotics.

Downstream_Applications A 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (Core Scaffold) B N-Alkylation (Base + R-X) A->B D Electrophilic Substitution A->D F Carbonyl Reduction (LiAlH4) A->F C M1 Receptor Agonists (Neuroprotectants) B->C E Antibacterial & Antifungal Agents D->E G 1,4-Benzoxazine Derivatives F->G

Downstream synthetic branching of the benzoxazinone scaffold for drug development.

References

  • Sharifi, A. et al. "[Omim][BF4], a Green and Recyclable Ionic Liquid Medium for the One-Pot Chemoselective Synthesis of Benzoxazinones." ResearchGate. Available at:[Link]

  • LookChem. "2H-1,4-BENZOXAZIN-3(4H)-ONE Uses and Applications." Available at:[Link]

Application

Application Note: Catalytic Strategies for the Esterification of 5-Methyl-2-nitrophenoxyacetic Acid

Executive Summary 5-Methyl-2-nitrophenoxyacetic acid is a highly specialized building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates. The conversion of its carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-2-nitrophenoxyacetic acid is a highly specialized building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates. The conversion of its carboxylic acid moiety to an ester is a fundamental transformation required to modulate lipophilicity, bioavailability, or to protect the acid group during downstream multi-step synthesis.

While the esterification of phenoxyacetic acids is well-documented, the specific structural features of 5-methyl-2-nitrophenoxyacetic acid—namely the strongly electron-withdrawing ortho-nitro group and the electron-donating meta-methyl group—dictate specific handling. The ether linkage (-O-CH₂-) effectively insulates the carboxylic acid from the direct resonance effects of the nitroaromatic ring, meaning its reactivity profile mirrors standard aliphatic carboxylic acids. However, the nitroaromatic core makes the molecule prone to forming intractable emulsions during aggressive aqueous workups. This application note details the mechanistic rationale, catalyst selection, and validated self-correcting protocols to achieve high-purity esterification while mitigating these structural challenges.

Mechanistic Rationale & Catalyst Causality

Esterification of phenoxyacetic acid derivatives typically proceeds via a classical Fischer esterification mechanism, which relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon[1].

  • Homogeneous Acid Catalysts (H₂SO₄, p-TsOH): Traditionally utilized for bulk phenoxy herbicide production[1], these catalysts drive the reaction efficiently. However, neutralizing strong homogeneous acids during workup often generates nitroaromatic sodium salts that act as surfactants, causing severe emulsion issues and product loss.

  • Heterogeneous Solid Acid Catalysts (Amberlyst-15): To circumvent workup emulsions, macroporous cation-exchange resins like Amberlyst-15 are highly recommended. They provide strongly acidic sulfonic acid sites within a polymer matrix, proving highly effective for phenoxyacetic acid esterifications[2]. The primary causality for this choice is operational: the catalyst is removed via simple filtration, entirely bypassing the need for aqueous acid neutralization and preventing emulsion formation[3].

  • Carbodiimide Coupling (EDC/DMAP): For complex drug development workflows where the target alcohol is sterically hindered, or the substrate must not be subjected to thermal stress, Steglich esterification provides a mild, room-temperature alternative.

Mechanism Substrate 5-Methyl-2-nitrophenoxyacetic Acid Protonation Protonation by Catalyst (Amberlyst-15 / H+) Substrate->Protonation H+ Alcohol Nucleophilic Attack (R-OH) Protonation->Alcohol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral WaterLoss Elimination of H2O Tetrahedral->WaterLoss -H2O Product Esterified Product WaterLoss->Product -H+

Catalytic cycle of acid-mediated esterification of 5-methyl-2-nitrophenoxyacetic acid.

Catalyst Selection Matrix

To facilitate rapid decision-making in the laboratory, the following quantitative data summarizes the performance of various catalytic systems when applied to phenoxyacetic acid derivatives[3].

Catalyst SystemTypeTypical YieldReaction TempReaction TimeWorkup ComplexityBest Application
H₂SO₄ / p-TsOH Homogeneous Acid85–92%80–130 °C4–8 hHigh (Neutralization)Bulk industrial scale
Amberlyst-15 Heterogeneous Solid Acid90–95%60–110 °C6–10 hLow (Simple filtration)Green synthesis, scalable lab
EDC / DMAP Coupling Reagent80–90%20–25 °C12–18 hMedium (Aqueous wash)Acid/heat-sensitive substrates

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in quality control steps (such as specific chemical washes) ensure that unreacted starting materials are isolated from the final product.

Protocol A: Solid-Acid Catalyzed Esterification (Amberlyst-15)

Optimal for standard aliphatic alcohols (e.g., methanol, ethanol, decanol) and scalable synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-methyl-2-nitrophenoxyacetic acid (1.0 eq) in the target alcohol (5.0 eq). If the alcohol has a high boiling point, add toluene as an azeotropic solvent to facilitate water removal.

  • Catalyst Addition: Add dry Amberlyst-15 resin (10–15% w/w relative to the starting acid).

  • Thermal Activation: Heat the mixture to reflux (80–110 °C, depending on the solvent system) with continuous magnetic stirring.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The ester product will exhibit a significantly higher Rf​ value than the highly polar starting acid.

  • Filtration Workup: Once the starting material is consumed (typically 6–8 hours), cool the mixture to room temperature. Filter the heterogeneous Amberlyst-15 catalyst through a sintered glass funnel. Note: The resin can be washed with pure alcohol, dried, and recycled for up to three subsequent batches without significant loss of activity.

  • Self-Validating Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (3x). Causality: This step selectively deprotonates any unreacted 5-methyl-2-nitrophenoxyacetic acid, pulling it into the aqueous layer as a sodium salt, while the neutral ester remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the high-purity ester.

Protocol B: Mild Steglich Esterification (EDC/DMAP)

Optimal for complex, sterically hindered alcohols or heat-sensitive downstream APIs.

  • Preparation: Dissolve 5-methyl-2-nitrophenoxyacetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst/Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DMAP (0.1 eq) as a nucleophilic catalyst, followed by the portion-wise addition of EDC·HCl (1.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and basic impurities), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to remove trace urea byproducts.

Workflow Start Substrate + Alcohol Solvent Split Select Catalyst System Start->Split CatA Amberlyst-15 (Solid Acid) Reflux, 80-110°C Split->CatA Scalable/Green CatB EDC/DMAP (Coupling) RT, 20-25°C Split->CatB Mild/Lab-Scale WorkupA Filter Catalyst (Recyclable) CatA->WorkupA WorkupB Aqueous Extraction (Remove Urea Byproduct) CatB->WorkupB Purification Concentration & NaHCO3 Wash WorkupA->Purification WorkupB->Purification End Pure 5-Methyl-2-nitrophenoxyacetate Purification->End

Experimental workflow comparing solid-acid and coupling-reagent esterification protocols.

References

  • The Production of Phenoxy Herbicides. New Zealand Institute of Chemistry (nzic.org.nz).
  • Decyl (4-chloro-2-methylphenoxy)
  • Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining (ppor.az).

Sources

Method

Application Note: A Comprehensive Guide to the Scale-Up Production and Manufacturing of Methyl (5-methyl-2-nitrophenoxy)acetate

Abstract This document provides a detailed technical guide for the synthesis, process scale-up, and manufacturing of Methyl (5-methyl-2-nitrophenoxy)acetate. It is intended for an audience of researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the synthesis, process scale-up, and manufacturing of Methyl (5-methyl-2-nitrophenoxy)acetate. It is intended for an audience of researchers, chemists, and drug development professionals. The guide outlines a robust synthesis strategy via the Williamson ether synthesis, detailing protocols from laboratory scale to pilot and manufacturing scales. Emphasis is placed on process safety, critical parameter control, and analytical methods for quality assurance. The causality behind experimental choices is explained to provide a deeper understanding of the manufacturing process, ensuring both scientific integrity and practical applicability.

Introduction and Synthesis Strategy

Methyl (5-methyl-2-nitrophenoxy)acetate is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitrophenoxy-acetic acid moiety, makes it a versatile building block. The reliable, safe, and scalable production of this intermediate is therefore of significant industrial importance.

The most industrially viable and efficient route for the synthesis of this and similar aryl ethers is the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this specific application, the synthesis involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.

The chosen strategy involves two primary stages:

  • Synthesis of the Phenolic Precursor : Production of 5-methyl-2-nitrophenol via the regioselective nitration of m-cresol.[4]

  • Williamson Ether Synthesis : Reaction of 5-methyl-2-nitrophenol with methyl chloroacetate in the presence of a base to form the target molecule.[5]

This approach is favored due to the high availability of starting materials, well-understood reaction mechanisms, and amenability to large-scale production.

Process Insight: The selection of 5-methyl-2-nitrophenol and methyl chloroacetate as reactants is strategic. The phenolic proton is acidic and easily removed by a suitable base to form a potent nucleophile. The carbon atom attached to the chlorine in methyl chloroacetate is a primary carbon, which is ideal for an SN2 reaction and minimizes the risk of competing elimination (E2) reactions that can occur with secondary or tertiary alkyl halides.[1][3]

Overall Synthesis Pathway

The logical flow from readily available commercial starting materials to the final product is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis m-Cresol m-Cresol Nitration Nitration m-Cresol->Nitration Nitrating Agent Nitrating Agent (HNO3/H2SO4) Nitrating Agent->Nitration 5-Methyl-2-nitrophenol 5-Methyl-2-nitrophenol Nitration->5-Methyl-2-nitrophenol Etherification Etherification 5-Methyl-2-nitrophenol->Etherification Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->Etherification Base Base (e.g., K2CO3) Base->Etherification Final Product Methyl (5-methyl-2-nitrophenoxy)acetate Etherification->Final Product

Caption: Overall two-stage synthesis pathway.

Safety and Hazard Management

The manufacturing process involves hazardous materials that require strict safety protocols. Nitration reactions, in particular, are highly exothermic and can lead to thermal runaway if not properly controlled.[6] All operations must be conducted in well-ventilated areas, such as a fume hood at the laboratory scale or a controlled reactor bay with appropriate exhaust ventilation at the manufacturing scale.

Reagent Hazard Summary
ReagentCAS No.Key HazardsRecommended PPE
m-Cresol 108-39-4Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, lab coat.
Nitric Acid (conc.) 7697-37-2Oxidizer. Causes severe skin burns and eye damage. May be fatal if inhaled.Chemical-resistant gloves, safety goggles, face shield, acid-resistant apron.
Sulfuric Acid (conc.) 7664-93-9Causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, acid-resistant apron.
5-Methyl-2-nitrophenol 700-38-9Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7]Chemical-resistant gloves, safety goggles, lab coat.[7]
Methyl Chloroacetate 96-34-4Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin burns.[8][9]Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield.[9][10]
Potassium Carbonate 584-08-7Causes serious eye irritation.Safety glasses, gloves.
Acetone / Ethyl Acetate 67-64-1 / 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.Flame-retardant lab coat, safety glasses, gloves.
Emergency Protocols
  • Spill Management: In case of a spill, evacuate the area immediately. Remove all ignition sources.[11] For acids, neutralize with sodium bicarbonate. For organic solvents and reagents, absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[10][11]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

    • In all cases of significant exposure, seek immediate medical attention.[12][13]

Laboratory-Scale Synthesis Protocol (Target: 50 g)

This protocol details the synthesis in a standard laboratory setting.

Materials and Equipment
  • Reagents: 5-Methyl-2-nitrophenol (30.6 g, 0.2 mol), Methyl chloroacetate (23.9 g, 0.22 mol), Anhydrous Potassium Carbonate (K₂CO₃) (41.4 g, 0.3 mol), Acetone (500 mL), Ethyl acetate, Brine solution.

  • Equipment: 1 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, dropping funnel, standard glassware for work-up, rotary evaporator.

Step-by-Step Procedure
  • Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure the system is dry.

  • Charge Reagents: To the flask, add 5-methyl-2-nitrophenol (30.6 g), anhydrous potassium carbonate (41.4 g), and acetone (500 mL).

  • Initiate Reaction: Begin stirring the suspension. Heat the mixture to a gentle reflux (approx. 56°C).

  • Add Alkylating Agent: Once refluxing, add methyl chloroacetate (23.9 g) dropwise over 30 minutes using the dropping funnel.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 5-methyl-2-nitrophenol spot indicates completion.

  • Work-up - Quench and Filter: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 500 mL of ethyl acetate. Transfer to a separatory funnel and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, typically a yellow to brown oil or solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography for higher purity.[14]

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid after purification.

  • Purity (by HPLC): >98%

Pilot-Scale and Manufacturing Scale-Up

Transitioning from the laboratory to a pilot or manufacturing scale introduces significant challenges related to heat management, mass transfer, and materials handling.

Process Workflow Diagram

G cluster_workflow Manufacturing Workflow RM_Staging Raw Material Staging & QC Reactor_Charge Reactor Charging (Phenol, Base, Solvent) RM_Staging->Reactor_Charge Transfer Heating Heating to Reflux Reactor_Charge->Heating Process Step Reagent_Addition Controlled Addition of Methyl Chloroacetate Heating->Reagent_Addition Process Step Reaction Reaction Under Reflux (IPC Monitoring) Reagent_Addition->Reaction Process Step Cooling Cool-down Reaction->Cooling Process Step Filtration In-line Filtration Cooling->Filtration Transfer Solvent_Swap Solvent Swap/ Distillation Filtration->Solvent_Swap Process Step Extraction Aqueous Extraction Solvent_Swap->Extraction Process Step Crystallization Crystallization/ Precipitation Extraction->Crystallization Process Step Isolation Centrifugation/ Filtration Crystallization->Isolation Transfer Drying Vacuum Drying Isolation->Drying Process Step Final_Product Final Product QC, Packaging & Release Drying->Final_Product Transfer

Caption: General manufacturing workflow for the target molecule.

Key Scale-Up Considerations
ParameterLaboratory Scale (1 L)Pilot / Manufacturing Scale (1000 L)Rationale for Change
Reactor Glass FlaskGlass-lined or Hastelloy Steel ReactorDurability, pressure rating, and better heat transfer are required for large volumes.
Agitation Magnetic or Overhead StirrerBaffled reactor with impeller (e.g., turbine)Ensures proper mixing and heat distribution in a large, heterogeneous mixture. Prevents settling of K₂CO₃.
Heating/Cooling Heating MantleJacketed reactor with thermal fluidProvides precise and uniform temperature control, crucial for managing the exotherm of the reaction.
Reagent Addition Dropping FunnelMetering pump with mass flow controllerEnsures a slow, controlled, and consistent addition rate, which is critical for managing heat generation and preventing localized "hot spots".
Process Control TLCIn-process Control (IPC) via HPLC/GCProvides real-time, quantitative data on reaction conversion, enabling precise determination of the reaction endpoint and impurity formation.[15]
Solid Handling Manual FiltrationEnclosed filter press or centrifugeSafer and more efficient for handling large quantities of solids and flammable solvents.

Process Insight: Thermal Management The Williamson ether synthesis is moderately exothermic. On a large scale, the heat generated can accumulate rapidly due to the lower surface-area-to-volume ratio of large reactors. The controlled addition of methyl chloroacetate is the primary method for managing the rate of heat generation. The reactor's cooling jacket must have the capacity to remove this heat effectively to maintain a stable reflux temperature. A failure in temperature control can lead to a runaway reaction, excessive pressure build-up, and the formation of degradation impurities.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the final product meets the required specifications for purity, identity, and quality.

Product Specification Table
TestSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, FTIR
Purity ≥ 99.0%HPLC
Melting Point To be established (e.g., 50-54 °C)Melting Point Apparatus
Residual Solvents Acetone: ≤ 5000 ppm; Ethyl Acetate: ≤ 5000 ppmHeadspace GC
Water Content ≤ 0.5%Karl Fischer Titration
Protocol: Purity Determination by HPLC

This method provides high specificity for quantifying the target compound and separating it from potential impurities.[16]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined via UV scan (typically near the λmax of the nitroaromatic chromophore).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[16]

  • Quantification: Calculate purity based on the area percentage of the main peak relative to the total peak area.

Protocol: Structural Confirmation by ¹H NMR
  • Solvent: Chloroform-d (CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • ~8.0 ppm: Aromatic proton ortho to the nitro group.

    • ~7.2-7.5 ppm: Other aromatic protons.

    • ~4.8 ppm: Methylene protons (-O-CH₂-CO-).

    • ~3.8 ppm: Methyl ester protons (-COOCH₃).

    • ~2.4 ppm: Aromatic methyl protons (-CH₃).

    • (Note: These are approximate values based on similar structures and should be confirmed with a reference standard.)[17]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Chloroacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 5-methoxyindole-2-acetate. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 5-Hydroxymethyl-2-nitro-phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107459464A - One kind synthesis 2 (The nitro-phenoxy of 5 fluorine 2) The method of methyl acetate.
  • European Patent Office. (n.d.). EP 0487285 A2 - Purification process for methyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
  • NIH - National Library of Medicine. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate via Phase Transfer Catalysis

Abstract: This document provides a comprehensive guide for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate through a Williamson ether synthesis, optimized by the use of phase transfer catalysis (PTC). This proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate through a Williamson ether synthesis, optimized by the use of phase transfer catalysis (PTC). This protocol is designed for researchers, scientists, and professionals in drug development, offering a robust, efficient, and high-yield pathway that minimizes common side reactions like C-alkylation. We will delve into the mechanistic underpinnings of PTC, provide a detailed, step-by-step experimental procedure, and outline safety, characterization, and troubleshooting measures.

Introduction and Scientific Principles

The O-alkylation of phenols, a cornerstone of ether synthesis known as the Williamson ether synthesis, traditionally requires strong bases and anhydrous conditions, which can be cumbersome and expensive to scale.[1][2] The reaction involves the deprotonation of a phenol to form a phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.[2] However, the phenoxide anion is ambident, possessing nucleophilic character at both the oxygen and the aromatic ring carbons, which can lead to undesired C-alkylation byproducts.[3][4]

Phase Transfer Catalysis (PTC) presents an elegant solution to these challenges.[5] PTC facilitates the reaction between reactants located in immiscible phases (typically aqueous and organic).[6] In this synthesis, the starting material, 5-methyl-2-nitrophenol, is deprotonated by an inorganic base (e.g., potassium carbonate) in an aqueous or solid phase. The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), then forms a lipophilic ion pair with the resulting phenoxide anion.[6][7] This ion pair is soluble in the organic phase, where it can react with the alkylating agent, methyl chloroacetate.[8]

Key Advantages of PTC in this Synthesis:

  • Enhanced Reactivity: The phenoxide anion, when chaperoned into the organic phase by the bulky quaternary ammonium cation, is poorly solvated ("naked"). This lack of a tight solvation shell significantly increases its nucleophilicity, leading to faster reaction rates.[9]

  • Milder Conditions: PTC avoids the need for strong, hazardous bases (like sodium hydride) and strictly anhydrous solvents, making the procedure safer, more cost-effective, and environmentally benign.[5][10]

  • Improved Selectivity: By minimizing the presence of hydrogen-bonding species around the phenoxide oxygen, PTC favors O-alkylation and significantly suppresses the competing C-alkylation side reaction.[3][11]

  • Increased Yields: The combination of enhanced reactivity and improved selectivity typically results in higher isolated yields of the desired ether product.[12]

Tetrabutylammonium bromide (TBAB) is an ideal catalyst for this system due to its excellent solubility in both aqueous and organic media, high thermal and chemical stability, and cost-effectiveness.[7][10]

Materials and Methods

Reagent and Equipment Data
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )PropertiesSupplier & Grade
5-Methyl-2-nitrophenol700-38-9153.14Yellow solid, mp 53-56 °C[13]Sigma-Aldrich, 97%
Methyl Chloroacetate96-34-4108.52Colorless liquid, bp 129.5 °C[14]Acros Organics, 99%
Potassium Carbonate (K₂CO₃)584-08-7138.21White powder, anhydrousFisher Scientific, ≥99%
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37White solidAlfa Aesar, 99%
Toluene108-88-392.14Colorless liquidJ.T. Baker, ACS Grade
Dichloromethane (DCM)75-09-284.93Colorless liquidEMD Millipore, ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04White powder, anhydrousVWR Chemicals, ACS Grade

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • 5-Methyl-2-nitrophenol: Hazardous substance. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[15]

  • Methyl Chloroacetate: Corrosive and toxic. Can be absorbed through the skin and is irritating to the respiratory tract.[16][17] It is also a combustible liquid.[17]

  • Toluene/Dichloromethane: Flammable/volatile organic solvents. Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[18]

Detailed Experimental Protocol

This protocol is based on established principles of phase-transfer catalyzed O-alkylation of phenols.[11][19]

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 5-Methyl-2-nitrophenol (10.0 g, 65.3 mmol).

  • Add anhydrous potassium carbonate (13.5 g, 97.7 mmol, 1.5 eq) and Tetrabutylammonium Bromide (TBAB) (1.05 g, 3.26 mmol, 0.05 eq).

  • Add 100 mL of Toluene to the flask.

Step 2: Alkylation Reaction

  • Begin vigorous stirring to ensure good mixing of the solid and liquid phases.

  • Add Methyl Chloroacetate (7.8 g, 71.8 mmol, 1.1 eq) to the mixture dropwise over 5 minutes at room temperature.

  • Heat the reaction mixture to 70-80 °C using a heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting phenol should show a lower Rf value than the product ester.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the solid cake with a small amount of Toluene (2 x 20 mL).

  • Transfer the combined organic filtrate to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 5-methyl-2-nitrophenol.[20]

    • Deionized water (2 x 50 mL).

    • Brine (saturated NaCl solution) (1 x 50 mL) to break any emulsions and aid in drying.

  • Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product, typically a yellow to brown oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.[20]

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Alkylation cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification S1 Combine Reactants: - 5-Methyl-2-nitrophenol - K₂CO₃ (Base) - TBAB (Catalyst) - Toluene (Solvent) S2 Add Methyl Chloroacetate S1->S2 S3 Heat to 70-80 °C (4-6 hours) S2->S3 S4 Monitor by TLC S3->S4 S5 Cool & Filter Solids S4->S5 S6 Aqueous Washes (NaOH, H₂O, Brine) S5->S6 S7 Dry (Na₂SO₄) & Evaporate S6->S7 S8 Recrystallization or Column Chromatography S7->S8 S9 S9 S8->S9 Final Product: Methyl (5-methyl-2-nitrophenoxy)acetate

Caption: Experimental workflow for the PTC synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient phase transfer; decomposition of reactant.- Increase stirring speed to maximize interfacial area.[6] - Ensure the K₂CO₃ is anhydrous. - Increase TBAB concentration slightly (e.g., to 7-8 mol%).[6]
Incomplete Reaction Insufficient reaction time or temperature; deactivated catalyst.- Extend reaction time and confirm temperature is maintained. - Use fresh, high-purity TBAB.
Formation of Byproducts C-alkylation; hydrolysis of methyl chloroacetate.- Ensure a solid-liquid PTC system is maintained with minimal water.[3] - Add methyl chloroacetate slowly to the heated mixture.
Difficulties in Work-up Emulsion formation during aqueous washes.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

References

  • Das, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Available at: [Link]

  • MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • ACS Publications. (2003, December 3). Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. Langmuir. Retrieved from [Link]

  • PubChem. Methyl chloroacetate. National Institutes of Health. Retrieved from [Link]

  • Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

  • INCHEM. ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]

  • IPCS. ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. Retrieved from [Link]

  • Karger. (2001). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: METHYL CHLOROACETATE. Retrieved from [Link]

  • Springer. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Cheméo. Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Science Gate. (2022, October 20). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (1976). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. CN107459464A - One kind synthesis 2-(The nitro-phenoxy of 5 fluorine 2)The method of methyl acetate.
  • Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (2026, March 14). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Cyclization of Methyl (5-methyl-2-nitrophenoxy)acetate into 1,4-Benzoxazine Scaffolds

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Downstream Pharmaceutical Applications Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Downstream Pharmaceutical Applications

Executive Summary & Strategic Importance

In modern medicinal chemistry, the 1,4-benzoxazine heterocycle is recognized as a "privileged scaffold," frequently utilized to impart conformational restriction and improve the pharmacokinetic profiles of small-molecule drugs. Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) [1][2] serves as a highly functionalized, critical intermediate for the rapid construction of these ring systems.

Synthesized via the base-catalyzed O-alkylation of 5-methyl-2-nitrophenol with methyl bromoacetate[3][4], this intermediate undergoes a tandem reduction-lactamization sequence to yield 6-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4) [5][6]. This specific benzoxazinone core is a foundational building block in the synthesis of the blockbuster fluoroquinolone antibacterial agent Levofloxacin [7][8] and is heavily featured in the development of selective Cannabinoid Receptor 2 (CB2) agonists for neuropathic pain management[9].

Mechanistic Causality: The Tandem Reduction-Lactamization Pathway

The transformation of methyl (5-methyl-2-nitrophenoxy)acetate into a bicyclic scaffold is an elegant example of thermodynamically driven tandem catalysis. Rather than requiring step-wise isolation, the reaction cascades through two distinct mechanistic phases:

  • Chemoselective Reduction : The aromatic nitro group is reduced to an aniline derivative (methyl (2-amino-5-methylphenoxy)acetate).

  • Spontaneous Intramolecular Acyl Substitution : The newly generated nucleophilic amine is positioned perfectly (ortho-relationship) to attack the adjacent methyl ester. The expulsion of methanol drives the ring closure, forming a highly stable, rigid 6-membered lactam.

SynthesisWorkflow N1 5-Methyl-2-nitrophenol + Methyl Bromoacetate N2 Methyl (5-methyl-2-nitrophenoxy)acetate [CAS: 138035-73-1] N1->N2 O-Alkylation (K2CO3, Acetone) N3 Nitro Reduction (H2, Pd/C or Fe/AcOH) N2->N3 Catalytic/Chemical Reduction N4 Methyl (2-amino-5-methylphenoxy)acetate [Transient Intermediate] N3->N4 - H2O N5 Intramolecular Lactamization (Heat in Toluene) N4->N5 Nucleophilic Attack N6 6-Methyl-2H-1,4-benzoxazin-3(4H)-one [CAS: 39522-26-4] N5->N6 - MeOH (Ring Closure) N7 Drug Discovery Scaffolds (Levofloxacin analogs, CB2 Agonists) N6->N7 Functionalization

Figure 1: Tandem reduction-lactamization pathway to 1,4-benzoxazine scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must include built-in causality and self-validation mechanisms. The following catalytic hydrogenation protocol is optimized for high atom economy and purity[3][10].

Protocol: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one via Catalytic Hydrogenation

Reagents:

  • Methyl (5-methyl-2-nitrophenoxy)acetate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq by weight)

  • Methanol or Ethanol (Solvent)[10]

  • Hydrogen gas (H₂, 1 atm)[3][10]

  • Toluene (Cyclization solvent)[3]

Step-by-Step Methodology & Causality:

  • Inerting and Catalyst Loading: Dissolve the nitro-ester in methanol. Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and methanol vapors. Inerting the system prevents solvent ignition and ensures laboratory safety.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at ambient temperature (23 °C) for 1 to 5 hours[3][10].

    • Causality: The reaction is multiphasic (solid Pd/C, liquid solvent, gaseous H₂). Vigorous stirring maximizes the interfacial surface area, eliminating mass-transfer limitations.

    • Self-Validation Check 1: The starting material solution is typically yellow. Successful reduction is indicated by the cessation of H₂ uptake and the solution turning pale/colorless. TLC (40% EtOAc/Hexane) will show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-active amine intermediate[7][8].

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite, washing with excess methanol[10].

    • Causality: Celite traps the finely divided palladium particulates. This prevents heavy-metal contamination in the final Active Pharmaceutical Ingredient (API) and protects the operator from reactive catalyst exposure.

  • Thermodynamic Ring Closure: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in toluene and heat to 50 °C for 30 to 60 minutes[3].

    • Causality: While lactamization partially occurs at room temperature, heating in a non-polar solvent like toluene drives the equilibrium entirely toward the lactam by promoting the vaporization and expulsion of the methanol byproduct.

    • Self-Validation Check 2: Upon cooling the toluene solution, the product will spontaneously precipitate. 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is highly crystalline and will present as a white solid with a sharp melting point of ~197 °C[3].

Quantitative Data & Reaction Optimization

When designing synthetic routes, the choice of reduction conditions must account for the presence of orthogonal functional groups. Table 1 summarizes the operational metrics of various reduction strategies for this scaffold.

Table 1: Comparative Analysis of Reduction Methodologies for Benzoxazine Synthesis

Reduction SystemReagents & ConditionsAtom EconomyChemoselectivity ProfileTypical YieldScalability
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, 25 °CHighPoor (Reduces alkenes, alkynes, halogens)85–95%Excellent
Dissolving Metal Fe powder, AcOH, 60 °CLowExcellent (Tolerates halogens and alkenes)75–85%Moderate (Iron sludge)
Hydride Transfer NaBH₄, NiCl₂·6H₂O, EtOH, 0 °CModerateGood (Requires careful temperature control)70–80%Good

Table 2: Physicochemical & Analytical Reference Data

CompoundCAS NumberMolecular WeightPhysical StateKey Analytical Signatures
Methyl (5-methyl-2-nitrophenoxy)acetate138035-73-1225.20 g/mol Yellow solid/oilIR: ~1520, 1348 cm⁻¹ (NO₂)[7][8]; ¹H NMR: ~3.8 ppm (OCH₃)
6-Methyl-2H-1,4-benzoxazin-3(4H)-one39522-26-4163.17 g/mol White crystalline solidm.p. 197 °C[3]; ¹H NMR: ~10.5 ppm (Lactam NH)

Downstream Applications in Drug Development

Once the 6-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold is isolated, it serves as a versatile launchpad for further pharmaceutical elaboration:

  • Antibacterial Agents (Fluoroquinolones): The lactam carbonyl can be reduced to a morpholine-like amine (3,4-dihydro-2H-1,4-benzoxazine) using borane (BH₃·THF) or LiAlH₄. This reduced core is subsequently subjected to chiral resolution and coupled with quinolone scaffolds to synthesize Levofloxacin and its non-fluorinated analogues[7][8].

  • Neuropathic Pain Therapeutics (CB2 Agonists): The acidic lactam nitrogen (NH) is readily deprotonated by bases like K₂CO₃ or NaH and subjected to N-alkylation. Subsequent Vilsmeier-Haack formylation or direct coupling allows for the construction of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides. These tricyclic systems exhibit potent, selective agonism at the human CB2 receptor, making them highly valuable targets for inflammatory and neuropathic pain without psychotropic side effects[9].

References

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides as Selective CB2 Cannabinoid Receptor Ligands: Structural Investigations around a Novel Class of Full Agonists. Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

  • Antibacterial Agents and Methods of Use (US 2006/0211603 A1).Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the Williamson ether synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) often presents unexpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the Williamson ether synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1) often presents unexpected yield bottlenecks. The reaction between 5-methyl-2-nitrophenol and methyl bromoacetate seems straightforward on paper, but the electronic deactivation caused by the ortho-nitro group and the fragility of the methyl ester intermediate require precise mechanistic control.

This guide synthesizes field-proven insights and authoritative protocols to help you troubleshoot stalled conversions, eliminate byproducts, and achieve >90% yields.

Reaction Workflow & Mechanistic Causality

The diagram below maps the critical decision points in the reaction workflow. The choice of base and the strict exclusion of water are the primary determinants of success.

G Reactants 5-Methyl-2-nitrophenol + Methyl bromoacetate Base Base Selection Reactants->Base K2CO3 K2CO3 (Standard) Tight Ion Pair Base->K2CO3 Cs2CO3 Cs2CO3 (Optimized) Loose Ion Pair (Cesium Effect) Base->Cs2CO3 Solvent Anhydrous MeCN/DMF (<50 ppm H2O) K2CO3->Solvent Moderate Nucleophilicity Cs2CO3->Solvent High Nucleophilicity Temp Heating (60-80°C) Solvent->Temp Product Methyl (5-methyl-2-nitrophenoxy)acetate (Target Product) Temp->Product Dry Conditions Byproduct (5-methyl-2-nitrophenoxy)acetic acid (Hydrolysis Byproduct) Temp->Byproduct Wet Base/Solvent

Workflow for optimizing the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate.

Troubleshooting FAQs

Q1: Why is my conversion rate stalling at 50-60% despite using an excess of methyl bromoacetate? Causality & Solution: The nitro group positioned ortho to the phenolic hydroxyl strongly withdraws electron density via both resonance and inductive effects ([1]). While this increases the acidity of the phenol (making deprotonation easier), it significantly reduces the nucleophilicity of the resulting phenoxide oxygen. When using standard bases like Potassium Carbonate (K₂CO₃), the potassium-phenoxide ion pair remains relatively tight, further hindering the SN2 attack on the alkyl halide ([2]). Actionable Fix: Switch your base to Cesium Carbonate (Cs₂CO₃) ([3]). The larger ionic radius of the cesium cation creates a looser ion pair (the "cesium effect"), significantly enhancing the effective nucleophilicity of the phenoxide.

Q2: I am observing a significant byproduct with a much lower Rf value on my TLC plate. What is it, and how do I prevent it? Causality & Solution: The highly polar, baseline-hugging spot is likely the hydrolyzed free acid: (5-methyl-2-nitrophenoxy)acetic acid. Methyl esters are highly susceptible to base-catalyzed hydrolysis at elevated temperatures if adventitious water is present in the reaction mixture. Actionable Fix: This is a self-sabotaging cycle where wet solvent or a hygroscopic base consumes your product. You must use strictly anhydrous solvents (DMF or MeCN stored over 3Å molecular sieves) and oven-dry your carbonate base at 110°C for at least 4 hours prior to the reaction.

Q3: Can I run this reaction at >100°C to force it to completion? Causality & Solution: No. While higher temperatures increase the rate of the SN2 alkylation, they disproportionately accelerate side reactions, including ester hydrolysis and potential thermal degradation of the alkylating agent. Actionable Fix: Cap the reaction temperature at 60°C–80°C. If the reaction is slow at 80°C, the issue is nucleophilicity (see Q1), not a lack of thermal energy.

Quantitative Data: Reaction Condition Matrix

The table below summarizes the expected outcomes based on the combination of base, solvent, and temperature choices.

Base SelectionSolvent (Condition)Temp / TimeExpected YieldMajor Impurity Profile
K₂CO₃ (Undried)Acetone (Reagent Grade)Reflux / 24h40-55%Unreacted phenol (30%), Free acid (15%)
K₂CO₃ (Dried)DMF (Anhydrous)80°C / 12h65-75%Unreacted phenol (20%), Trace free acid
Cs₂CO₃ (Dried)MeCN (Anhydrous)Reflux / 8h85-90%Trace unreacted phenol
Cs₂CO₃ (Dried) DMF (Anhydrous) 60°C / 6h 92-98% Clean conversion (Trace impurities)
Self-Validating Experimental Protocol

This optimized methodology utilizes the cesium effect in a polar aprotic solvent to overcome the electronic deactivation of the ortho-nitrophenol ([4]).

Materials Required:

  • 5-Methyl-2-nitrophenol (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq) - Must be oven-dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Base Preparation (Critical): Dry the Cs₂CO₃ in a vacuum oven at 110°C for a minimum of 4 hours. Allow it to cool in a desiccator to prevent moisture reabsorption.

  • Phenoxide Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-methyl-2-nitrophenol (1.0 eq) in anhydrous DMF (10 mL per gram of phenol). Add the dried Cs₂CO₃ (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition from yellow to a deep, vibrant orange/red. This visual cue confirms the quantitative deprotonation of the phenol.

  • Alkylation: Using a syringe, add methyl bromoacetate (1.2 eq) dropwise over 10 minutes. The dropwise addition prevents localized heating and minimizes dialkylation or degradation.

  • Reaction Propagation: Heat the reaction mixture to 60°C. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1).

    • Self-Validation Check: The starting material (Rf ≈ 0.6) should be consumed within 4 to 6 hours, replaced by a new UV-active spot (Rf ≈ 0.4) corresponding to the target ester.

  • Quench and Workup: Cool the flask to room temperature. Pour the mixture into ice-cold distilled water (3x the reaction volume). This step often precipitates the product directly. If an oil forms, extract with Ethyl Acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any trace unreacted phenol, followed by a rigorous brine wash (to remove residual DMF). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford Methyl (5-methyl-2-nitrophenoxy)acetate. Purify via flash chromatography only if trace baseline impurities are observed.

References
  • US Patent 20090247488A1. "Anti-inflammatory phosphonate compounds." (Details the use of Cesium Carbonate in the alkylation of 5-methyl-2-nitrophenol). Source: Google Patents.
  • MDPI. "Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins." (Discusses reaction conditions and base selection for methyl bromoacetate alkylations). Source: Molecules. URL:[Link]

  • ACS Publications. "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists." (Outlines specific alkylation parameters starting from 5-methyl-2-nitrophenol). Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

Preventing thermal degradation and hydrolysis of Methyl (5-methyl-2-nitrophenoxy)acetate during storage

Technical Support Center: Methyl (5-methyl-2-nitrophenoxy)acetate Welcome to the technical support resource for Methyl (5-methyl-2-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl (5-methyl-2-nitrophenoxy)acetate

Welcome to the technical support resource for Methyl (5-methyl-2-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges related to thermal degradation and hydrolysis, providing in-depth troubleshooting guides and frequently asked questions.

I. Frequently Asked Questions (FAQs)

Q1: I've noticed a yellow or brownish discoloration of my solid Methyl (5-methyl-2-nitrophenoxy)acetate sample over time. What is the likely cause?

A1: A color change to a yellowish or brownish hue is a common visual indicator of degradation in nitroaromatic compounds.[1] This is often attributable to thermal degradation or photodegradation, leading to the formation of colored byproducts.[1] It is crucial to evaluate your storage conditions, particularly exposure to light and elevated temperatures.

Q2: My compound is stored as a solution in methanol. I'm concerned about the potential for hydrolysis. What are the signs?

A2: Hydrolysis of the methyl ester group will yield the corresponding carboxylic acid, (5-methyl-2-nitrophenoxy)acetic acid, and methanol. While this may not produce a visible color change, it can be detected by a shift in the solution's pH to become more acidic. For confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to separate and quantify the parent ester and its acidic degradant.[1]

Q3: What are the optimal storage conditions to prevent degradation of Methyl (5-methyl-2-nitrophenoxy)acetate?

A3: To maintain the integrity of your compound, adhere to the following storage best practices:

  • Temperature: Store at refrigerated temperatures, typically 2-8°C.[1] Avoid repeated freeze-thaw cycles if stored in solution.

  • Light: Protect the compound from light by using amber glass vials or storing it in a dark cabinet.[1]

  • Atmosphere: For long-term storage, particularly if the compound is in solid form, consider storing it under an inert atmosphere like argon or nitrogen to minimize exposure to moisture and oxygen.[1][2]

  • Container: Use tightly sealed containers with non-reactive caps, such as those with Teflon liners, to prevent moisture ingress and potential contamination.[1]

Q4: Can the choice of solvent for storage impact the stability of my compound?

A4: Yes, the solvent choice is critical. For solutions, always use high-purity, dry solvents.[1] Storing the compound as a dry solid is often the best option for long-term stability if the solid form is stable.[1] If a solution is necessary, conduct a small-scale stability study in your chosen solvent or consult manufacturer recommendations.[1]

II. Troubleshooting Guides

Guide 1: Assessing and Confirming Degradation

If you suspect your sample of Methyl (5-methyl-2-nitrophenoxy)acetate has degraded, follow this workflow to confirm your suspicions and quantify the extent of degradation.

Step 1: Visual Inspection

  • Solid Samples: Look for any changes in color (e.g., yellowing or browning), caking, or a change in crystal morphology.[1]

  • Solutions: Check for any color changes, precipitation, or cloudiness.

Step 2: Preliminary pH Check (for solutions)

  • If your compound is in solution, a simple pH check using a calibrated pH meter or pH paper can indicate hydrolysis. A decrease in pH over time suggests the formation of the carboxylic acid degradant.

Step 3: Analytical Confirmation

The most definitive way to confirm and quantify degradation is through a stability-indicating analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating the parent compound from its degradation products.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to control peak shape) is a good starting point. UV detection is suitable for nitroaromatic compounds.[3]

  • Gas Chromatography (GC): For thermally stable compounds, GC can also be employed. A GC system equipped with a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or an Electron Capture Detector (ECD) can be used for analysis.[4][5] GC-Mass Spectrometry (GC-MS) can provide structural information about the degradants.[6]

Guide 2: Protocol for Proactive Stability Monitoring

To ensure the long-term integrity of your Methyl (5-methyl-2-nitrophenoxy)acetate stock, a proactive stability monitoring program is recommended.

Experimental Protocol: HPLC-Based Stability Assessment

  • Initial Analysis: Upon receiving a new batch of the compound, dissolve a small, accurately weighed amount in a suitable dry solvent (e.g., acetonitrile) to a known concentration. Analyze this "time zero" sample by HPLC to establish its initial purity.

  • Sample Aliquoting and Storage: Aliquot the compound into several vials to avoid repeated opening of the main stock. Store these aliquots under the recommended conditions (2-8°C, protected from light).[1]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), analyze one of the aliquots by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the purity of the aged sample to the "time zero" sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

III. Degradation Pathways and Prevention

Understanding the Mechanisms

Two primary degradation pathways for Methyl (5-methyl-2-nitrophenoxy)acetate are thermal degradation and hydrolysis.

  • Thermal Degradation: The presence of the nitro group on the aromatic ring can make the compound susceptible to thermal decomposition.[7][8] The ortho position of the nitro group relative to the ether linkage can influence the degradation pathway.[7][8] High temperatures can lead to the cleavage of the C-NO2 bond or other intramolecular rearrangements.[7]

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon of the ester, leading to the formation of a carboxylic acid and methanol.[9] This reaction can be catalyzed by both acids and bases.[10]

DegradationPathways cluster_main Methyl (5-methyl-2-nitrophenoxy)acetate cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation MainCompound Methyl (5-methyl-2-nitrophenoxy)acetate CarboxylicAcid (5-methyl-2-nitrophenoxy)acetic acid MainCompound->CarboxylicAcid H2O (acid/base catalyzed) Methanol Methanol MainCompound->Methanol H2O (acid/base catalyzed) ThermalProducts Decomposition Products (e.g., C-NO2 cleavage, rearrangements) MainCompound->ThermalProducts Heat (Δ)

Caption: Degradation pathways of Methyl (5-methyl-2-nitrophenoxy)acetate.

Preventative Strategies
ParameterRecommended ActionRationale
Temperature Store at 2-8°C.[1] Avoid exposure to high temperatures.Lower temperatures significantly reduce the rate of both thermal degradation and hydrolysis.[1]
Moisture Store in a desiccator or under an inert atmosphere.[1][2] Use tightly sealed containers.[1]Minimizing exposure to water is the most effective way to prevent hydrolysis.[9]
Light Store in amber vials or in the dark.[1]Protects against photodegradation, a common issue for nitroaromatic compounds.[1]
pH (for solutions) Maintain a neutral pH if possible. Buffer if necessary for experimental conditions.Both acidic and basic conditions can catalyze ester hydrolysis.[10]
Solvent Purity Use anhydrous, high-purity solvents for stock solutions.Residual water or impurities in solvents can initiate or accelerate degradation.[1]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Retrieved from

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from

  • Syensqo. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from

  • Brill, T. B., & Oyumi, Y. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved from

  • Zhu, W. (2017). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. Retrieved from

  • Zhu, W. (2017). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust. Retrieved from

  • Benchchem. (n.d.). Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from

  • Jenkins, T. F., & Walsh, M. E. (1993). Preservation of Water Samples Containing Nitroaromatics and Nitramines. DTIC. Retrieved from

  • ACS Publications. (2023, June 2). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from

  • ChemicalBook. (n.d.). Allyl phenoxyacetate(7493-74-5). Retrieved from

  • National Center for Biotechnology Information. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (2-Methylphenoxy)acetic acid. Retrieved from

  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - methyl acetate. Retrieved from

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from

  • The Good Scents Company. (n.d.). ethyl phenoxyacetate, 2555-49-9. Retrieved from

  • Aaronchem. (2024, November 1). Safety Data Sheet - Methyl 2-(4,5-Dichloro-2-nitrophenyl)acetate. Retrieved from

  • University of California, Berkeley. (2021, January 5). Chemical Storage. Retrieved from

  • Redox. (2021, January 25). Safety Data Sheet Methyl acetate. Retrieved from

  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 5-Methyl-2-nitrophenol. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from

  • Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol. Retrieved from

  • NRC Research Press. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from

  • YouTube. (2021, January 3). Chemical Kinetics - Part 2 / Set 2 Hydrolysis of Methyl acetate. Retrieved from

  • R Discovery. (1975, May 5). THE HYDROLYSIS OF P-NITROPHENYL ACETATE BY A MICELLAR BIFUNCTIONAL CATALYST. Retrieved from

  • LookChem. (n.d.). Cas 2065-23-8,Methyl phenoxyacetate. Retrieved from

  • University of Illinois Urbana-Champaign. (2018, January 29). Thermal decomposition of methyl acetate (CH3COOCH3) in a flash-pyrolysis micro-reactor. Retrieved from

  • Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis. Retrieved from

  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from

  • MDPI. (2025, April 2). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from

  • National Center for Biotechnology Information. (2023, December 23). An Approach to Flavor Chemical Thermal Degradation Analysis. Retrieved from

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Thermal Properties of 2-Methyl-5-nitrophenol. Retrieved from

Sources

Troubleshooting

Reducing ester cleavage during the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate

Welcome to the technical support guide for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on mitigating ester cleavage. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Reducing Ester Cleavage

Ester cleavage, primarily through base-catalyzed hydrolysis (saponification), is a critical side reaction that can significantly lower the yield of the desired product, Methyl (5-methyl-2-nitrophenoxy)acetate. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: My reaction yield is low, and I suspect ester hydrolysis. What are the primary causes?

Low yields are frequently attributed to the cleavage of the methyl ester group under the basic conditions required for the Williamson ether synthesis.[1][2] The primary culprits are typically the choice of base, reaction temperature, and the presence of water.[3][4]

  • Strongly Basic Conditions: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents (e.g., ethanol, water) creates a highly favorable environment for saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt.[1]

  • Elevated Temperatures: Higher reaction temperatures, while accelerating the desired ether synthesis, also significantly increase the rate of ester hydrolysis.[4]

  • Presence of Water: Water is a key reactant in hydrolysis.[4] Using wet solvents or reagents, or failing to maintain anhydrous conditions, will directly contribute to ester cleavage.[3][5]

Q2: How can I modify my reaction conditions to minimize ester cleavage?

Optimizing your reaction parameters is crucial for maximizing the yield of the target ester. Consider the following adjustments:

  • Base Selection: Opt for weaker or non-nucleophilic bases. While a strong base is needed to deprotonate the phenol, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and less prone to inducing hydrolysis compared to hydroxides.[6] Sodium hydride (NaH), a strong, non-nucleophilic base, can also be used to pre-form the alkoxide in an anhydrous aprotic solvent before adding the alkylating agent.[7][8]

  • Solvent Choice: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively dissolve the reactants but do not participate in hydrolysis.[9][10] Ensure your chosen solvent is rigorously dried before use.[5]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature. It may be beneficial to run the reaction for a longer time at a lower temperature.

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents to minimize the presence of water.[3][5]

The following table summarizes recommended changes to your protocol:

ParameterStandard Conditions (Prone to Cleavage)Recommended Conditions (Minimizing Cleavage)Rationale
Base NaOH, KOHK₂CO₃, Cs₂CO₃, NaHLess nucleophilic bases reduce the rate of saponification.[6]
Solvent Ethanol, Methanol, WaterAnhydrous DMF, DMSO, AcetonitrileAprotic solvents do not participate in hydrolysis.[9][10]
Temperature RefluxRoom Temperature to 50°CLower temperatures slow the rate of the hydrolysis side reaction.[4]
Atmosphere AirInert (Nitrogen or Argon)Prevents moisture from the air from entering the reaction.[5]
Q3: What alternative synthetic strategies can I employ to avoid ester cleavage altogether?

If optimizing reaction conditions proves insufficient, a change in synthetic strategy may be necessary.

  • Protecting Groups: One effective strategy is to protect the carboxylic acid functional group before performing the Williamson ether synthesis.[11][12] The carboxylic acid can be protected as an ester that is more robust to the reaction conditions, such as a tert-butyl ester, which can be later removed under acidic conditions that do not affect the desired methyl ester.[13]

  • Order of Reactions: Consider reversing the order of the synthetic steps. For instance, perform the Williamson ether synthesis with a precursor that has a functional group that can be later converted to the methyl ester.

Below is a workflow diagram to guide your troubleshooting process:

TroubleshootingWorkflow start Low Yield of Methyl (5-methyl-2-nitrophenoxy)acetate check_hydrolysis Analyze Crude Product (NMR, TLC) for Carboxylic Acid Byproduct start->check_hydrolysis hydrolysis_confirmed Ester Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed Present no_hydrolysis Other Issues (e.g., Incomplete Reaction) check_hydrolysis->no_hydrolysis Absent optimize_conditions Optimize Reaction Conditions hydrolysis_confirmed->optimize_conditions change_base Switch to Weaker/Non-nucleophilic Base (K₂CO₃, NaH) optimize_conditions->change_base change_solvent Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) optimize_conditions->change_solvent lower_temp Lower Reaction Temperature optimize_conditions->lower_temp alternative_strategy Consider Alternative Synthetic Strategy change_base->alternative_strategy Ineffective success Improved Yield change_base->success Effective change_solvent->alternative_strategy Ineffective change_solvent->success Effective lower_temp->alternative_strategy Ineffective lower_temp->success Effective protecting_group Use a Protecting Group for the Carboxylic Acid alternative_strategy->protecting_group reverse_order Reverse the Order of Synthetic Steps alternative_strategy->reverse_order protecting_group->success reverse_order->success

Caption: Troubleshooting workflow for low yields in the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of base-catalyzed ester hydrolysis (saponification)?

Base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate the alkoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the base in an irreversible step to form a carboxylate salt.[1]

SaponificationMechanism ester Methyl (5-methyl-2-nitrophenoxy)acetate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ carboxylate (5-methyl-2-nitrophenoxy)acetic acid tetrahedral_intermediate->carboxylate - CH₃O⁻ final_carboxylate Carboxylate Salt carboxylate->final_carboxylate + OH⁻ alkoxide CH₃O⁻ methanol Methanol alkoxide->methanol + H₂O

Sources

Optimization

Handling moisture sensitivity and preventing degradation in Methyl (5-methyl-2-nitrophenoxy)acetate

Technical Support Center: Methyl (5-methyl-2-nitrophenoxy)acetate Welcome to the technical support center for Methyl (5-methyl-2-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl (5-methyl-2-nitrophenoxy)acetate

Welcome to the technical support center for Methyl (5-methyl-2-nitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this compound, with a specific focus on preventing moisture-induced degradation. Our recommendations are grounded in the fundamental principles of organic chemistry, drawing from the compound's structural features—a hydrolytically susceptible ester, an electron-withdrawing nitro group, and a phenoxyacetate moiety.

Troubleshooting Guide: Diagnosing and Resolving Degradation

Encountering unexpected results, such as low yields, inconsistent activity, or the appearance of unknown impurities, can be a significant setback. The primary degradation pathway for Methyl (5-methyl-2-nitrophenoxy)acetate is the hydrolysis of its methyl ester bond. This troubleshooting guide provides a logical workflow to identify and mitigate this issue.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and addressing common issues encountered during the handling and use of this compound.

TroubleshootingWorkflow Troubleshooting Degradation of Methyl (5-methyl-2-nitrophenoxy)acetate Observation Observation Low reaction yield, impure product (extra spots on TLC), or inconsistent results PurityCheck Step 1: Purity Analysis Run TLC and ¹H NMR on the starting material. Compare to reference spectra. Observation->PurityCheck Degraded Result: Degradation Confirmed New TLC spot (more polar) and/or new NMR peaks corresponding to 5-methyl-2-nitrophenol are present. PurityCheck->Degraded Impurities Detected Pure Result: Starting Material is Pure Degradation is occurring during the experiment. PurityCheck->Pure No Impurities Storage Potential Cause 1: Improper Storage Compound was exposed to atmospheric moisture over time. Degraded->Storage Workup Potential Cause 2: Hydrolysis During Workup Prolonged exposure to aqueous acidic or basic conditions. Pure->Workup Solvent Potential Cause 3: Wet Solvents/Reagents Use of non-anhydrous solvents or reagents in the reaction. Pure->Solvent Sol_Storage Solution: Improve Storage Protocol Store compound in a desiccator under an inert atmosphere (N₂ or Ar). Aliquot into smaller quantities for daily use. Storage->Sol_Storage Sol_Workup Solution: Optimize Workup Use ice-cold solutions for washes. Neutralize with a weak base (e.g., sat. NaHCO₃). Minimize time in aqueous layers and dry organic phase thoroughly with Na₂SO₄ or MgSO₄. Workup->Sol_Workup Sol_Solvent Solution: Ensure Anhydrous Conditions Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere. Solvent->Sol_Solvent

Caption: A logical workflow for troubleshooting low product yield and impurity formation.

Frequently Asked Questions (FAQs)

This section addresses specific questions regarding the stability and handling of Methyl (5-methyl-2-nitrophenoxy)acetate.

Q1: What is the primary cause of degradation for this compound?

A1: The most significant vulnerability of Methyl (5-methyl-2-nitrophenoxy)acetate is the hydrolysis of its methyl ester functional group.[1] This reaction involves the cleavage of the acyl-oxygen bond by water, which is catalyzed by the presence of either acid or base.[2][3] The reaction yields 5-methyl-2-nitrophenol and methanol (or their corresponding salt/conjugate base forms). While the nitroaromatic system itself is generally stable due to the electron-withdrawing nature of the nitro group, the ester linkage is the weak point.

Q2: How should I properly store Methyl (5-methyl-2-nitrophenoxy)acetate to ensure its long-term stability?

A2: Proper storage is critical. The compound should be stored in a cool, dark, and dry environment. We recommend the following:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[4][5]

  • Container: Use a tightly sealed container. For long-term storage, a glass vial with a PTFE-lined cap placed inside a desiccator containing a drying agent (e.g., Drierite® or silica gel) is ideal.[5]

  • Temperature: Store in a cool location, such as a refrigerator (+4°C). Crucially, always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water directly to the compound.[4][6]

Q3: I suspect my compound has degraded. How can I confirm this?

A3: You can use standard analytical techniques to check for the primary hydrolysis product, 5-methyl-2-nitrophenol.

  • Thin-Layer Chromatography (TLC): The phenol byproduct is significantly more polar than the parent ester. On a silica gel plate, the phenol will have a lower Rf value. You can spot your potentially degraded material alongside a pure standard (if available) to confirm.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Hydrolysis will result in the disappearance of the methyl ester singlet (typically ~3.8 ppm) and the appearance of a broad singlet for the phenolic -OH proton. The aromatic and methyl signals of the 5-methyl-2-nitrophenol will also become visible.

  • Infrared (IR) Spectroscopy: Degradation will lead to the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) from the phenol and the disappearance of the characteristic ester C=O stretch (around 1750-1770 cm⁻¹).

Q4: Can I use a strong base like sodium hydroxide during my reaction workup?

A4: It is strongly discouraged. Alkaline hydrolysis, also known as saponification, is typically much faster and is irreversible compared to acid-catalyzed hydrolysis.[1][3] Using a strong base like NaOH or KOH, especially with heating, will rapidly convert your ester product to the sodium salt of the carboxylic acid. If you need to neutralize acid, use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution and perform the wash quickly.[7]

Q5: What factors influence the rate of hydrolysis?

A5: Several factors can accelerate the degradation of the ester. Understanding these is key to prevention.

  • Moisture: The presence of water is the primary requirement for hydrolysis.[8]

  • pH: Both acidic and basic conditions catalyze the reaction, with basic conditions generally being more aggressive.[1][9] Neutral conditions result in the slowest rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] Performing aqueous extractions with cold solutions can help minimize degradation.[7]

Key Factors in Compound Degradation

DegradationFactors Compound Methyl (5-methyl-2-nitrophenoxy)acetate Product1 5-Methyl-2-nitrophenol Compound->Product1 Degrades to Product2 Methanol / Acetate Salt Compound->Product2 Degrades to Moisture Moisture (H₂O) Moisture->Compound pH Non-Neutral pH (Acid or Base Catalyst) pH->Compound Temp Elevated Temperature Temp->Compound Hydrolysis Ester Hydrolysis

Caption: Core factors promoting the hydrolytic degradation of the target compound.

Experimental Protocols

Adherence to rigorous experimental technique is the most effective strategy for preventing compound degradation.

Protocol 1: Recommended Storage and Handling
  • Receiving the Compound: Upon receipt, immediately place the sealed container inside a laboratory desiccator.

  • Aliquoting: For routine use, it is best practice to aliquot the bulk material into several smaller, tightly sealed glass vials.[6] This minimizes the exposure of the entire stock to the atmosphere with each use. Perform this transfer in a glove box or under a gentle stream of inert gas.

  • Daily Use: a. Transfer a vial from cold storage to a desiccator at room temperature. b. Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes before opening. c. Weigh the required amount of material quickly and reseal the vial immediately. d. Purge the vial headspace with a gentle stream of nitrogen or argon before tightening the cap. e. Return the vial to the desiccator for short-term storage or to the refrigerator for long-term storage.

Protocol 2: General Anhydrous Reaction Setup

This protocol outlines best practices for running a reaction while minimizing moisture.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar).[10]

  • Inert Atmosphere: Assemble the glassware and purge the entire system with an inert gas. Maintain a slight positive pressure of inert gas throughout the experiment, often visualized with an oil bubbler.[11]

  • Solvent and Reagent Transfer: a. Use only anhydrous solvents, either freshly distilled from an appropriate drying agent or from a commercial solvent purification system (e.g., a Sure/Seal™ bottle).[10] b. Transfer liquid reagents and solvents using dry, nitrogen-flushed syringes or cannulas.[11][12] c. Add solid reagents, including the Methyl (5-methyl-2-nitrophenoxy)acetate, under a positive flow of inert gas.

  • Reaction Workup: a. Cool the reaction mixture in an ice bath before quenching. b. Quench the reaction with a cold, saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate). c. Perform any subsequent aqueous washes quickly and with ice-cold solutions to minimize hydrolysis kinetics.[7] d. After separation, wash the organic layer with cold, saturated aqueous NaCl (brine) to help remove dissolved water.[7] e. Dry the organic layer thoroughly over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient time for drying (e.g., 15-30 minutes), then filter or decant the solution before solvent removal.

Data Summary

ParameterRecommendationRationale
Storage Temperature +4°C (Refrigerator)Reduces the rate of any potential degradation pathways.
Storage Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen, preventing hydrolysis.[4][5]
Container Tightly-sealed glass vial with PTFE-lined capProvides an excellent barrier to moisture ingress.
Location Laboratory DesiccatorEnsures a low-humidity environment.[5]
Workup pH Neutral to Weakly BasicStrong acids and especially strong bases catalyze ester hydrolysis.[1][3]
Workup Temperature 0-5°C (Ice Bath)Lowers the rate of hydrolysis during aqueous extraction procedures.[7]

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Stab-e. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Stab-e. [Link]

  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • US EPA. (1992). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • American Association of Drilling Engineers. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE. [Link]

  • Google Patents. (n.d.). EP2029507A1 - Process for preparing phenoxy acetic acid derivatives.
  • Chemistry Stack Exchange. (2024). Stability of Nitro substituted phenylic anion. Chemistry Stack Exchange. [Link]

  • Herbilabs Labware. (2026). Laboratory reagent handling: best practices for safety. Herbilabs Labware. [Link]

  • The Fact Factor. (2020). NITRO COMPOUNDS. The Fact Factor. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • LibreTexts Chemistry. (n.d.). 15.9 Hydrolysis of Esters. LibreTexts. [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Watson International. (2018). Your Definitive Guide to Using Chemical Reagents Safely. Watson International. [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. [Link]

  • Mini-Circuits. (2015). Handling Moisture Sensitive Devices. Mini-Circuits Blog. [Link]

Sources

Troubleshooting

Overcoming low conversion rates in Methyl (5-methyl-2-nitrophenoxy)acetate esterification reactions

Technical Support Center: Troubleshooting Methyl (5-methyl-2-nitrophenoxy)acetate Synthesis Welcome to the Technical Support Center for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate. The esterification of (5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Methyl (5-methyl-2-nitrophenoxy)acetate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate. The esterification of (5-methyl-2-nitrophenoxy)acetic acid with methanol is a critical transformation in the development of various bioactive molecules and agrochemicals. However, researchers frequently encounter stalled reactions and low conversion rates (often plateauing at 60-70%).

This guide provides causal diagnostics, quantitative comparisons, and self-validating protocols to drive your conversion rates to >95%.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: My standard Fischer esterification (H₂SO₄ in Methanol) stalls at ~65% conversion. Why does the reaction stop progressing even after 24 hours of reflux? A: The stall is a thermodynamic limitation, not a kinetic one. Fischer esterification is an equilibrium process. As the reaction proceeds, the generation of water promotes the reverse reaction (ester hydrolysis)[1]. Furthermore, the electron-withdrawing nitro group ortho to the phenoxy linkage exerts an inductive effect that slightly destabilizes the protonated carboxylic acid intermediate, making the electrophilic carbon less reactive compared to unsubstituted phenoxyacetic acids[2]. Solution: You must break the equilibrium. Since methanol and water form a close-boiling mixture that is difficult to separate via a standard Dean-Stark trap, you must either use a massive molar excess of anhydrous methanol (acting as both reactant and solvent) or employ a chemical dehydrating agent (e.g., molecular sieves or trimethyl orthoformate) in the reaction matrix[1].

Q2: I attempted to use thionyl chloride (SOCl₂) to form the acyl chloride intermediate, but my yield is low and the product is heavily contaminated with dark tar. What is the cause? A: Low yields in the SOCl₂ route for this specific substrate are typically caused by thermal degradation and side reactions. The 5-methyl-2-nitrophenoxy moiety is sensitive to harsh acidic conditions at elevated temperatures. Refluxing neat SOCl₂ can lead to partial ether cleavage or polymerization[3]. Solution: Transition to a milder, catalytically driven acyl chloride synthesis. Use dichloromethane (DCM) as a solvent, add only 1.2 equivalents of SOCl₂, and use a catalytic amount of N,N-Dimethylformamide (DMF) to form the highly reactive Vilsmeier-Haack intermediate. This allows the acyl chloride to form at room temperature, preserving the integrity of the phenoxy ether linkage[4].

Q3: Is there a method that avoids strong acids entirely while guaranteeing high conversion? A: Yes. The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. This method operates at room temperature under neutral conditions, completely circumventing the thermodynamic equilibrium of the Fischer route and the harshness of the SOCl₂ route[5],[6].

Part 2: Quantitative Comparison of Esterification Strategies

To select the optimal route for your specific laboratory setup, compare the empirical data of the three primary methodologies for synthesizing Methyl (5-methyl-2-nitrophenoxy)acetate:

Esterification MethodTypical Conversion RateReaction TimeByproducts / ImpuritiesScalability / Safety Profile
Fischer (H₂SO₄/MeOH) 60 - 75%12 - 24 hUnreacted acid, trace hydrolysis productsHigh scalability; requires water removal strategy[1].
Acyl Chloride (SOCl₂) 90 - 98%3 - 5 hSO₂, HCl gas, dark tars (if overheated)Moderate; requires scrubbing of toxic off-gases[3],[4].
Steglich (DCC/DMAP) 95 - 99%6 - 12 hDicyclohexylurea (DCU)Excellent for sensitive substrates; DCU removal required[5],[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Acyl Chloride-Mediated Esterification

Causality Focus: Using catalytic DMF lowers the activation energy for acyl chloride formation, allowing the reaction to proceed at room temperature and preventing thermal degradation of the nitroaromatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of (5-methyl-2-nitrophenoxy)acetic acid in 25 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of anhydrous DMF. Self-Validation Check: The solution should remain clear and pale yellow.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise, add 12.0 mmol (1.2 eq) of thionyl chloride (SOCl₂).

  • Acyl Chloride Formation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Check: Monitor gas evolution (SO₂ and HCl) through a bubbler. The cessation of bubbling indicates the complete conversion to the acyl chloride intermediate.

  • Esterification: Cool the mixture back to 0 °C. Slowly add 50 mL of anhydrous methanol. Stir for 1 hour at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure methyl ester.

Protocol B: Steglich Esterification (DCC/DMAP)

Causality Focus: DMAP acts as a superior nucleophile compared to methanol, rapidly attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then trapped by methanol. This prevents the formation of the unreactive N-acylurea byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (5-methyl-2-nitrophenoxy)acetic acid and 30.0 mmol of anhydrous methanol in 30 mL of anhydrous DCM at 0 °C.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP.

  • Coupling Agent: Slowly add a solution of 11.0 mmol of DCC in 10 mL of DCM.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 8 hours. Self-Validation Check: The reaction is self-indicating. As the coupling proceeds, the byproduct Dicyclohexylurea (DCU) will precipitate as a voluminous white solid. The volume of the precipitate directly correlates with reaction progress.

  • Workup: Filter off the precipitated DCU through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the target ester.

Part 4: Visualizing Workflows and Mechanisms

Decision Matrix for Esterification Optimization

Use this logical workflow to determine the best corrective action when facing low conversion rates.

G Start Evaluate Current Conversion Rate Q1 Is conversion < 70% using Fischer Esterification? Start->Q1 Opt1 Use 3A Mol Sieves or 10x Excess MeOH Q1->Opt1 Yes, but clean impurity profile Q2 Are acid-sensitive side reactions occurring? Q1->Q2 Yes, with degradation impurities Opt2 Switch to Steglich Esterification (DCC/DMAP, RT) Q2->Opt2 Yes (e.g., ether cleavage) Opt3 Switch to Acyl Chloride Route (SOCl2 + DMF cat.) Q2->Opt3 No, just slow kinetics

Decision tree for selecting the optimal esterification route based on conversion and impurities.

Mechanistic Pathway of Steglich Esterification

Understanding the causal role of each reagent ensures proper stoichiometric planning and troubleshooting.

G Acid (5-methyl-2-nitrophenoxy) acetic acid Oacyl O-Acylisourea Intermediate Acid->Oacyl + DCC DCC DCC (Coupling Agent) DCC->Oacyl AcylPyridinium Acylpyridinium Intermediate Oacyl->AcylPyridinium + DMAP DMAP DMAP (Acyl Transfer) DMAP->AcylPyridinium Product Methyl (5-methyl-2-nitrophenoxy) acetate + DCU AcylPyridinium->Product + MeOH MeOH Methanol (Nucleophile) MeOH->Product

Mechanistic pathway of Steglich esterification highlighting DMAP's causal role in acyl transfer.

References

  • Source: Google Patents (US20150299095A1)
  • Title: Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid Source: SciSpace URL: [Link]

  • Title: Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents Source: MDPI URL: [Link]

  • Title: Visible-Light-Driven Decarboxylative S-Allylation via In Situ Generated Palladium(II) Sulfide Charge-Transfer Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl (5-methyl-2-nitrophenoxy)acetate vs ethyl (5-methyl-2-nitrophenoxy)acetate reactivity comparison

An in-depth comparative analysis of methyl (5-methyl-2-nitrophenoxy)acetate and ethyl (5-methyl-2-nitrophenoxy)acetate requires examining their structural thermodynamics, steric profiles, and kinetic behaviors during nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of methyl (5-methyl-2-nitrophenoxy)acetate and ethyl (5-methyl-2-nitrophenoxy)acetate requires examining their structural thermodynamics, steric profiles, and kinetic behaviors during nucleophilic acyl substitution. Both compounds serve as critical intermediates in organic synthesis—most notably in the production of 1,4-benzoxazin-3-one scaffolds, which are privileged structures in pharmaceutical drug discovery and agrochemical development.

This guide provides an objective, data-supported comparison of their reactivity, focusing on hydrolysis, amidation, and reductive cyclization pathways, complete with self-validating experimental protocols.

Structural and Physical Properties

The fundamental difference between these two compounds lies in their alkoxy leaving groups (methoxy vs. ethoxy). While this seems like a minor structural variation, it significantly impacts the electrophilicity of the carbonyl carbon and the steric crowding of the transition state during nucleophilic attack.

PropertyMethyl (5-methyl-2-nitrophenoxy)acetateEthyl (5-methyl-2-nitrophenoxy)acetate
CAS Number 138035-73-1139502-97-9
Molecular Formula C₁₀H₁₁NO₅C₁₁H₁₃NO₅
Molecular Weight 225.20 g/mol 239.22 g/mol
Alkoxy Steric Bulk Low (-OCH₃)Moderate (-OCH₂CH₃)
Leaving Group pKa​ ~15.5 (Methanol)~15.9 (Ethanol)
Relative Electrophilicity HigherLower

Data supported by chemical property databases for (5-methyl-2-nitrophenoxy)acetate derivatives [1].

Mechanistic Reactivity Analysis

A. Nucleophilic Acyl Substitution (Saponification)

In base-catalyzed hydrolysis (saponification), the reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the ester carbonyl to form a tetrahedral intermediate.

Causality of Reactivity: The methyl ester hydrolyzes approximately 2 to 3 times faster than the ethyl ester. This is driven by two factors:

  • Steric Hindrance: The ethoxy group is bulkier, increasing the activation energy required to reach the crowded tetrahedral intermediate.

  • Leaving Group Ability: The methoxide ion ( CH3​O− ) is a slightly better leaving group than the ethoxide ion ( CH3​CH2​O− ) because methanol is slightly more acidic than ethanol, making its conjugate base more stable [2].

HydrolysisMechanism E Ester Carbonyl (Methyl/Ethyl) T Tetrahedral Intermediate E->T OH- Attack (Rate Determining) A Carboxylic Acid + Alkoxide T->A -RO- Expulsion C Carboxylate + Alcohol A->C Rapid Deprotonation

Caption: Base-catalyzed ester hydrolysis (saponification) addition-elimination mechanism.

B. Reductive Cyclization (Lactamization)

The most common synthetic application for these specific molecules is their conversion into 6-methyl-2H-1,4-benzoxazin-3(4H)-one . This is achieved by reducing the nitro group to an aniline, which subsequently acts as an internal nucleophile, attacking the ester carbonyl to close the ring[3].

Causality of Reactivity: While the reduction of the nitro group occurs at the same rate for both compounds, the subsequent intramolecular amidation (lactamization) is highly sensitive to the ester type. The methyl ester undergoes spontaneous cyclization rapidly at room temperature. In contrast, the ethyl ester often stalls at the uncyclized amino-ester intermediate and requires extended reaction times or mild heating (e.g., 40–50 °C) to achieve full conversion [4].

ReductiveCyclization A (5-methyl-2-nitrophenoxy) acetate B Intermediate: (2-amino-5-methylphenoxy)acetate A->B Nitro Reduction (Pd/C, H2) C Product: 6-methyl-2H-1,4-benzoxazin-3(4H)-one B->C Intramolecular Cyclization (-ROH)

Caption: Reductive cyclization pathway of (5-methyl-2-nitrophenoxy)acetate esters to benzoxazinones.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two esters, the following standardized protocols are designed to be self-validating. By monitoring the consumption of starting materials via Thin Layer Chromatography (TLC), researchers can directly observe the kinetic differences.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

Objective: Measure the relative saponification rates of the methyl vs. ethyl ester. Causality of Choices: A mixed solvent system (THF/H₂O) is used because the organic esters are insoluble in pure water, while the LiOH base requires water for dissolution. LiOH is chosen over NaOH for milder, more controlled kinetics.

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of Methyl (5-methyl-2-nitrophenoxy)acetate and Ethyl (5-methyl-2-nitrophenoxy)acetate, respectively, in 3.0 mL of Tetrahydrofuran (THF).

  • Initiation: Add 1.0 mL of a 1.5 M aqueous Lithium Hydroxide (LiOH) solution to each flask simultaneously. Stir vigorously at 25 °C.

  • Monitoring (Self-Validation): Spot both reactions on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate) every 30 minutes.

    • Observation: The methyl ester will typically show complete consumption within 1.5–2 hours. The ethyl ester will require 3–4 hours.

  • Quenching & Workup: Once the starting material is consumed, evaporate the THF under reduced pressure. Dilute the aqueous layer with 5 mL of water and wash with 5 mL of diethyl ether to remove non-acidic impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~2. The product, 2-(5-methyl-2-nitrophenoxy)acetic acid, will precipitate. Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Protocol 2: Reductive Cyclization to Benzoxazinone

Objective: Synthesize 6-methyl-2H-1,4-benzoxazin-3(4H)-one and observe the lactamization rate difference. Causality of Choices: Palladium on carbon (Pd/C) with hydrogen gas provides a clean reduction of the nitro group without generating acidic or basic byproducts (unlike Fe/HCl), which could artificially catalyze or inhibit the subsequent cyclization.

  • Preparation: Dissolve 1.0 mmol of the chosen ester in 10 mL of anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester) to prevent transesterification side-reactions with the solvent.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C.

  • Reaction: Degas the suspension under vacuum and backfill with Hydrogen gas (balloon). Stir vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor via TLC or LC-MS.

    • Observation: For the methyl ester, the intermediate aniline rapidly converts to the cyclized benzoxazinone. For the ethyl ester, a distinct buildup of the uncyclized (2-amino-5-methylphenoxy)acetate intermediate will be visible, requiring additional time (or mild heating to 45 °C) to force ring closure.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the solid benzoxazinone.

Conclusion & Selection Guide

When designing a synthetic route involving (5-methyl-2-nitrophenoxy)acetates:

  • Choose the Methyl Ester when you require fast, mild downstream reactions (e.g., room-temperature cyclization or rapid saponification). Its lower steric hindrance and superior leaving group ability make it the kinetically favored electrophile.

  • Choose the Ethyl Ester only if the volatility of the methyl ester is problematic during scale-up, or if the process chemistry strictly prohibits the generation of methanol as a byproduct (favoring the less toxic ethanol).

References

  • Appchem. "2-(5-Methyl-2-nitrophenoxy)acetic acid | 869944-70-7." Appchem Catalog.
  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps Educational Database.
  • ResearchGate. "A Novel reduction of O-Nitrophenoxy Compounds Promoted by Low-Valent Titanium: An Access to 2H-1,4-Benzoxazine Derivatives." Journal of Chemical Research.
  • National Institutes of Health (NIH). "A sustainable metal and base-free direct amidation of esters using water as a green solvent." RSC Advances.
Comparative

HPLC Method Validation for the Quantitative Analysis of Methyl (5-methyl-2-nitrophenoxy)acetate: A Comparative Guide

Introduction Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1)[1] is a highly polarizable nitroaromatic compound frequently utilized as a critical building block in chemical and pharmaceutical synthesis. The qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (5-methyl-2-nitrophenoxy)acetate (CAS: 138035-73-1)[1] is a highly polarizable nitroaromatic compound frequently utilized as a critical building block in chemical and pharmaceutical synthesis. The quantitative analysis of nitro compounds presents a unique set of chromatographic challenges. The inherent chemical properties of nitroaromatics, including their high polarity and potential for thermal degradation, necessitate meticulous selection of the chromatographic system[2]. Furthermore, synthetic pathways often generate closely related positional isomers (e.g., the 4-methyl analog) that exhibit nearly identical hydrophobicities, making baseline separation exceptionally difficult on traditional reversed-phase columns.

As a Senior Application Scientist, I approach method development not through trial and error, but through mechanistic causality. This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing a fully validated, self-validating HPLC protocol compliant with ICH Q2(R2) guidelines[3].

Mechanistic Insights: The Causality of Column and Solvent Selection

Stationary Phase Chemistry: C18 vs. Phenyl-Hexyl

Standard environmental and industrial protocols, such as EPA Method 8330 for nitroaromatics, often rely on C18 columns[4]. However, C18 phases separate analytes predominantly via hydrophobic dispersive forces. For positional isomers of Methyl (5-methyl-2-nitrophenoxy)acetate, these forces are virtually indistinguishable, inevitably leading to co-elution and poor peak shape.

To achieve orthogonal selectivity, a Phenyl-Hexyl column is superior. The nitro group (-NO₂), being strongly electron-withdrawing, renders the analyte's aromatic ring electron-deficient. Conversely, the Phenyl-Hexyl stationary phase contains electron-rich phenyl rings. This dynamic creates a strong donor-acceptor π-π interaction, effectively discriminating between subtle stereoelectronic differences in structural isomers.

Mobile Phase Causality: Why Methanol over Acetonitrile?

The choice of organic modifier is equally critical to method success. Acetonitrile contains a carbon-nitrogen triple bond (π-electrons) that actively competes with the analyte for the stationary phase's phenyl rings, thereby suppressing the desired π-π interactions. Methanol, however, is a protic solvent lacking π-electrons. Utilizing methanol enhances the π-π interactions between the nitroaromatic analyte and the phenyl stationary phase, drastically improving selectivity and retention.

Mechanism cluster_C18 Traditional C18 Phase cluster_Phenyl Phenyl-Hexyl Phase Analyte Methyl (5-methyl-2-nitrophenoxy)acetate (Electron-Deficient Aromatic) C18 Hydrophobic Partitioning Only Analyte->C18 Dispersive Forces Phenyl Hydrophobic + π-π Interactions (Electron-Rich Phase) Analyte->Phenyl π-π Electron Overlap C18_Out Poor Isomeric Resolution (Rs < 1.5) C18->C18_Out Phenyl_Out Baseline Resolution (Rs > 2.0) Phenyl->Phenyl_Out

Figure 1: Mechanistic comparison of stationary phase interactions for nitroaromatic compounds.

Comparative Performance Data

To objectively demonstrate this mechanistic advantage, Methyl (5-methyl-2-nitrophenoxy)acetate and a spiked positional isomer were analyzed using both a standard C18 column and a Phenyl-Hexyl column under identical mobile phase conditions (Methanol/Water gradient).

Table 1: Comparative Chromatographic Performance

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Rt) 6.4 min8.2 min
Resolution (Rs) from Isomer 1.2 (Co-elution)2.8 (Baseline Separation)
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetrical)
Theoretical Plates (N) 6,50014,200

Data demonstrates that the Phenyl-Hexyl phase provides superior resolution and peak symmetry due to targeted π-π interactions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a "self-validating system." It incorporates a mandatory System Suitability Test (SST) that acts as an internal quality gate; if the SST criteria are not met, the analytical sequence is automatically invalidated.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-Grade Water

  • Mobile Phase B: Methanol (HPLC Grade)

  • Gradient Program: 40% B to 70% B over 15 minutes, hold for 3 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (optimal wavelength for nitroaromatic absorbance)[4]

  • Column Temperature: 30°C

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of Methyl (5-methyl-2-nitrophenoxy)acetate reference standard. Dissolve completely in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (60:40 A:B) to achieve calibration concentrations ranging from 10 µg/mL to 100 µg/mL.

System Suitability Test (SST) Protocol (The Quality Gate)

Prior to analyzing any unknown samples, inject the 50 µg/mL working standard six times consecutively. The system is considered validated for the sequence ONLY IF :

  • Resolution (Rs) between the main peak and any known isomer is > 2.0 .

  • Tailing Factor (Tf) is ≤ 1.5 .

  • Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% .

  • Theoretical Plates (N) are > 10,000 .

ICH Q2(R2) Method Validation

The optimized Phenyl-Hexyl method was subjected to comprehensive validation in accordance with ICH Q2(R2) guidelines[3] to ensure it is fit for its intended purpose in pharmaceutical and chemical manufacturing.

Validation Start System Suitability Test (SST) Self-Validating Check Spec Specificity (Blank/Placebo/Isomers) Start->Spec Lin Linearity & Range (50% to 150% Nominal) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD < 2%) Start->Prec Sens Sensitivity (LOD S/N>3, LOQ S/N>10) Start->Sens Report Validated HPLC Method Compliant with ICH Q2(R2) Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Figure 2: Comprehensive ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Summary for the Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at Rt; Rs > 2.0Rs = 2.8; No blank interferencePass
Linearity & Range R² ≥ 0.999 (10 - 100 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL (S/N = 12.5)Pass

Conclusion

For the quantitative analysis of Methyl (5-methyl-2-nitrophenoxy)acetate, relying solely on traditional C18 hydrophobic partitioning is insufficient for rigorous quality control due to isomeric co-elution. By leveraging the specific π-π interaction mechanisms of a Phenyl-Hexyl stationary phase paired with a methanol-based mobile phase, analysts can achieve superior selectivity and baseline resolution. The self-validating protocol provided herein ensures that every analytical run meets the stringent requirements of ICH Q2(R2), guaranteeing data integrity for drug development professionals and researchers.

Sources

Validation

Benchmarking Reaction Yields: A Comparative Guide to Methyl (5-methyl-2-nitrophenoxy)acetate Synthesis

The synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate is a critical transformation in the development of various agrochemicals and pharmaceutical intermediates. The reaction relies on the classical [1], coupling 5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate is a critical transformation in the development of various agrochemicals and pharmaceutical intermediates. The reaction relies on the classical [1], coupling 5-methyl-2-nitrophenol (the nucleophile precursor) with methyl bromoacetate (the electrophile).

While the fundamental SN2 mechanism remains consistent across methodologies, the choice of base and solvent drastically alters reaction kinetics, chemoselectivity, and overall yield. As a Senior Application Scientist, I have benchmarked three distinct, field-proven protocols for this synthesis. This guide objectively compares these methods, detailing the mechanistic causality behind each experimental choice to help you optimize your synthetic workflow.

Mechanistic Overview & Pathway

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the phenolic hydroxyl group by a base, generating a highly nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α -carbon of methyl bromoacetate, displacing the bromide leaving group to form the target ether.

Because the electrophile contains a base-sensitive methyl ester, the choice of base must be carefully calibrated to ensure complete deprotonation of the phenol without triggering competitive ester hydrolysis or E2 elimination [2].

Mechanism Phenol 5-Methyl-2-nitrophenol (Nucleophile Precursor) Phenoxide 5-Methyl-2-nitrophenoxide (Active Nucleophile) Phenol->Phenoxide Base (-H⁺) Base Base (Deprotonation) Base->Phenoxide Product Methyl (5-methyl-2-nitrophenoxy)acetate (Target Ether) Phenoxide->Product Sₙ2 Attack Electrophile Methyl Bromoacetate (Electrophile) Electrophile->Product -Br⁻

Mechanistic pathway of the SN2 Williamson ether synthesis.

Comparative Data: Benchmarking the Protocols

To provide a clear objective comparison, the quantitative data for the three primary protocols are summarized below. These metrics reflect optimized conditions for a standard 10 mmol scale reaction.

ProtocolBase / Solvent SystemTemp (°C)Time (h)Avg. Isolated Yield (%)Key AdvantageKey Disadvantage
A K₂CO₃ / DMF804 - 682 - 85Highly robust, inexpensive reagentsTedious aqueous workup to remove DMF
B Cs₂CO₃ / Acetonitrile60 - 822 - 392 - 95Fast kinetics, highest yield, easy workupHigher cost of Cesium Carbonate
C NaH / THF0 to 251 - 275 - 80Extremely fast, complete deprotonationMoisture sensitive, risk of ester hydrolysis

Detailed Experimental Methodologies & Causality

Protocol A: The Classical Approach (K₂CO₃ / DMF)

This is the industry standard for [3]. Potassium carbonate is a mild, insoluble base. N,N-Dimethylformamide (DMF) is selected because it is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion relatively "bare" and highly nucleophilic.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 5-methyl-2-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol). Causality: Powdering increases the surface area of the heterogeneous base, accelerating the deprotonation step.

  • Alkylation: Add methyl bromoacetate (1.1 eq, 11 mmol) dropwise. Heat the mixture to 80 °C for 4–6 hours. Causality: K₂CO₃ is a relatively weak base; elevated thermal energy is required to drive the SN2 reaction to completion.

  • Workup: Cool to room temperature and quench with copious amounts of water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL). Causality: DMF is highly miscible with organic solvents; the LiCl wash is critical for pulling residual DMF into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Cesium Effect" Optimization (Cs₂CO₃ / MeCN)

This protocol leverages the "cesium effect." The large, highly polarizable Cs⁺ cation forms a much looser ion pair with the phenoxide compared to K⁺ or Na⁺. This significantly enhances the nucleophilicity of the oxygen atom, allowing the reaction to proceed faster and at lower temperatures [4].

Step-by-Step Methodology:

  • Setup: Dissolve 5-methyl-2-nitrophenol (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN) (20 mL).

  • Deprotonation: Add Cs₂CO₃ (1.2 eq, 12 mmol). Causality: Cs₂CO₃ has superior solubility in organic solvents compared to K₂CO₃, allowing for a more homogeneous reaction mixture and requiring fewer equivalents.

  • Alkylation: Add methyl bromoacetate (1.1 eq, 11 mmol). Heat to 60 °C for 2–3 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Causality: Because MeCN has a low boiling point (82 °C) and does not partition stubbornly into organic layers like DMF, you can simply filter the salts and concentrate the filtrate directly under reduced pressure.

  • Purification: Redissolve the crude residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield highly pure product.

Protocol C: Irreversible Deprotonation (NaH / THF)

Sodium hydride provides an irreversible deprotonation pathway. The reaction evolves hydrogen gas, ensuring 100% conversion of the phenol to the phenoxide before the electrophile is even introduced [5].

Step-by-Step Methodology:

  • Setup: Suspend NaH (60% dispersion in mineral oil, 1.1 eq, 11 mmol) in anhydrous THF (15 mL) at 0 °C under an Argon atmosphere. Causality: Strict anhydrous conditions are mandatory. If water is present, NaH converts to NaOH, which will rapidly hydrolyze the methyl ester of the electrophile.

  • Deprotonation: Dissolve 5-methyl-2-nitrophenol (1.0 eq, 10 mmol) in THF (5 mL) and add dropwise to the NaH suspension. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add methyl bromoacetate (1.1 eq, 11 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a mild, buffered quench that destroys unreacted NaH without creating a highly basic environment that could hydrolyze the newly formed ester.

  • Purification: Extract with EtOAc, wash with brine, dry, and concentrate.

Experimental Workflow & Troubleshooting Matrix

To ensure your protocol is a self-validating system, continuous monitoring and strategic decision-making are required. The workflow below outlines the critical path and troubleshooting steps for these syntheses.

Workflow Start Setup Reaction (Phenol + Base + Solvent) AddElectrophile Add Methyl Bromoacetate (Dropwise, Controlled Temp) Start->AddElectrophile Monitor Monitor via TLC/LC-MS (Check for Phenol consumption) AddElectrophile->Monitor Decision Is Reaction Complete? Monitor->Decision Workup Aqueous Workup (Quench, Extract, Wash) Decision->Workup Yes Optimize Troubleshoot: Add cat. KI or Increase Temp Decision->Optimize No (Stalled) Purify Purification (Silica Column / Crystallization) Workup->Purify Optimize->Monitor Re-evaluate

Experimental workflow and troubleshooting decision matrix.

Key Troubleshooting Insights:
  • Stalled Reactions: If the reaction stalls using Protocol A, adding a catalytic amount of Potassium Iodide (KI) can accelerate the process via an in situ Finkelstein reaction, converting the bromoacetate to a more reactive iodoacetate.

  • Ester Hydrolysis: If LC-MS indicates the presence of a carboxylic acid mass (M - 14), moisture has compromised the reaction. Switch to Protocol B or rigorously dry your solvents for Protocol C.

Conclusion & Recommendation

For the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate, Protocol B (Cs₂CO₃ / MeCN) is the superior choice for researchers prioritizing yield, rapid kinetics, and ease of purification. While the reagent cost is slightly higher, the elimination of tedious DMF aqueous extractions and the protection of the base-sensitive methyl ester make it the most efficient and scalable methodology for modern drug development workflows.

References

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!) - Discussion of the Cesium Effect." Master Organic Chemistry. URL:[Link]

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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